Centanafadine

Catalog No.
S651680
CAS No.
924012-43-1
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Centanafadine

CAS Number

924012-43-1

Product Name

Centanafadine

IUPAC Name

(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1

InChI Key

HKHCSWPSUSWGLI-CABCVRRESA-N

SMILES

Array

Canonical SMILES

C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3

Centanafadine is under investigation in clinical trial NCT02827513 (A Phase 1 Study to Investigate the Safety, Tolerance, Food Effect, Pharmacokinetics and Pharmacodynamics of Single and Multiple Doses of Extended Release Formulations of Centanafadine (CTN) in Young Healthy Subjects).
CENTANAFADINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

centanafadine mechanism of action norepinephrine dopamine serotonin reuptake inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Centanafadine's primary mechanism is the inhibition of the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters [1]. This triple reuptake inhibition increases the availability of these neurotransmitters in the synaptic cleft.

The diagram below illustrates this compound's mechanism of action at the synapse:

G cluster_synapse Synapse PreSynaptic Presynaptic Neuron Neurotransmitters Norepinephrine, Dopamine, Serotonin PostSynaptic Postsynaptic Neuron TransporterNET Norepinephrine Transporter (NET) TransporterNET->PreSynaptic TransporterDAT Dopamine Transporter (DAT) TransporterDAT->PreSynaptic TransporterSERT Serotonin Transporter (SERT) TransporterSERT->PreSynaptic Neurotransmitters->PostSynaptic Neurotransmission Neurotransmitters->TransporterNET Reuptake Neurotransmitters->TransporterDAT Reuptake Neurotransmitters->TransporterSERT Reuptake This compound This compound This compound->TransporterNET Inhibits This compound->TransporterDAT Inhibits This compound->TransporterSERT Inhibits

This compound inhibits NET, DAT, and SERT transporters to increase neurotransmitter levels in the synaptic cleft.

The table below summarizes the quantitative in vitro binding affinity of this compound for each transporter, expressed as the half-maximal inhibitory concentration (IC50) [1]:

Transporter Target IC₅₀ (nM) Inhibition Ratio
Norepinephrine Transporter (NET) 6 nM 1
Dopamine Transporter (DAT) 38 nM 6
Serotonin Transporter (SERT) 83 nM 14

Its strongest affinity is for NET, followed by DAT and SERT, with an inhibition ratio of 1:6:14, respectively [2] [1]. In vivo positron emission tomography (PET) studies in healthy males have confirmed that this compound achieves occupancy at all three transporter targets in the human brain [3].

Key Experimental Data and Clinical Evidence

Substantial evidence from preclinical and clinical studies supports the efficacy and safety of this compound for ADHD.

Neurochemical Efficacy & Clinical Workflow

This compound's development involved a sequence of experiments from in vivo neurochemistry to human clinical trials. The diagram below outlines this key experimental workflow:

G InVivoRodent In Vivo Rodent Studies PETHumans PET Transporter Occupancy (Healthy Male Adults) InVivoRodent->PETHumans Confirms target engagement in humans Phase2Adult Phase 2 RCT: Efficacy & Safety (Adults with ADHD) PETHumans->Phase2Adult Proceeds to clinical proof-of-concept Phase3Adol Phase 3 RCT: Efficacy & Safety (Adolescents with ADHD) Phase2Adult->Phase3Adol Parallel development in adolescent and adult populations Phase3Adult Phase 3 RCTs: Efficacy & Safety (Adults with ADHD) Phase2Adult->Phase3Adult LongTermSafety 52-Week Open-Label Safety Study (Adults with ADHD) Phase3Adult->LongTermSafety Assesses long-term tolerability and maintenance of effect CardiacSafety Thorough QT/QTc Study (Healthy Adults) Phase3Adult->CardiacSafety Dedicated study for cardiovascular safety

Key experimental workflow from preclinical neurochemistry to clinical safety studies.

Key findings from these studies include:

  • In Vivo Rodent Studies: this compound demonstrated a dose-dependent increase in extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex, a key brain region for attention and executive function [3].
  • Clinical Efficacy: In a Phase 3 trial with adolescents, this compound (328.8 mg once daily) showed a statistically significant improvement in ADHD Rating Scale-5 (ADHD-RS-5) scores versus placebo at week 6, with effects observed as early as week 1 [2]. Phase 3 trials in adults also demonstrated significant symptom improvement on the Adult Investigator Symptom Rating Scale (AISRS) at total daily doses of 200 mg and 400 mg [4].
  • Long-term Safety: A 52-week open-label study in adults demonstrated that this compound SR 400 mg was safe and well-tolerated for long-term treatment. The most common adverse events were insomnia, nausea, diarrhea, and headache, which were mostly mild to moderate [4] [5].
Cardiovascular Safety Protocol

A thorough QT/QTc study was critical to evaluating this compound's potential effect on cardiac repolarization, a known risk with some drugs [3]. The key methodological details are summarized below:

Protocol Aspect Description
Design Randomized, double-blind, placebo- and active-controlled (moxifloxacin 400 mg), 3-period crossover trial.
Participants 30 healthy adults (18-65 years).
This compound Dose Supratherapeutic dose of 800 mg total daily dose (400 mg twice daily).
Primary Endpoint Placebo-corrected change from baseline in QTcF interval (ΔΔQTcF).
ECG Analysis Concentration-QTc (C-QTc) modeling.
Key Finding This compound and its major metabolite showed no clinically meaningful effect on cardiac repolarization [3].

Positioning in ADHD Treatment Landscape

This compound's triple reuptake inhibition offers a unique profile in the ADHD pharmacopeia. Its efficacy appears to be comparable to other non-stimulants like atomoxetine and viloxazine, though it may be slightly less robust than stimulant medications [2]. However, its potential advantages lie in its different side effect profile and theoretical benefits.

  • Theoretical Benefits for Comorbidities: The serotonergic activity of this compound suggests it could help address common comorbid symptoms like emotional dysregulation, anxiety, and low mood, though robust clinical data confirming direct efficacy for these mood symptoms is still emerging [2].
  • Safety and Tolerability: Clinical trials have reported lower risks of anxiety, initial insomnia, and other adverse events compared to methylphenidate and atomoxetine. It also has no indication of abuse potential, making it a viable option for patients at risk for stimulant misuse [2].

References

centanafadine pharmacological profile IC50 ratio NET DAT SERT

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile & Quantitative Data

Centanafadine's pharmacological profile is defined by its inhibitory activity at key neurotransmitter transporters. The table below summarizes the core quantitative data from in vitro and in vivo studies.

Transporter In Vitro IC₅₀ (nM) [1] [2] In Vivo IC₅₀ (ng/mL) [3] [4] In Vivo Maximal/Observed Occupancy [3] [4] Affinity Ratio (Approx.)
NET (Norepinephrine) 6 nM 132 - 135 ng/mL 64% - 82% 1 (Highest affinity)
DAT (Dopamine) 38 nM ~1580 ng/mL ~47% (at 1400 ng/mL) 6 times less than NET
SERT (Serotonin) 83 nM ~1760 ng/mL ~44% (at 1400 ng/mL) 14 times less than NET

The in vivo affinity ratios derived from the IC₅₀ values were approximately 11.9 for NET/DAT, 13.3 for NET/SERT, and 1.1 for DAT/SERT, confirming the preferential targeting of NET followed by more balanced inhibition of DAT and SERT [3] [4].

Detailed Experimental Protocols

The quantitative data for this compound were established through standardized in vitro and advanced in vivo imaging techniques.

In Vitro Binding Assay Protocol

The foundational IC₅₀ values were determined through pharmacological characterization studies [1] [2].

  • Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound at human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.
  • Methodology: This typically involves using cell lines (e.g., HEK-293) engineered to stably express a single human monoamine transporter. The assay measures the ability of this compound to inhibit the binding of a known radioactive ligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) to its transporter.
  • Data Analysis: The concentration of this compound that displaces 50% of the specific radioactive ligand binding is calculated as the IC₅₀ value. These values establish the compound's intrinsic affinity and selectivity profile [1].
In Vivo Transporter Occupancy (PET Study Protocol)

A phase 1 positron emission tomography (PET) study investigated the relationship between plasma concentration of this compound and transporter occupancy in the human brain [3] [4]. The workflow is as follows:

Start Study Population: Healthy Adult Males Dosing Dosing Regimen Start->Dosing Scan1 Cohort 1 (N=6): 400 mg/day for 4 days Dosing->Scan1 Scan2 Cohort 2 (N=4):single-day 800 mg Dosing->Scan2 PET PET Imaging & Radioligands Scan1->PET Scan2->PET NET NET: [¹¹C]MRB PET->NET DAT DAT: [¹⁸F]FE-PE2I PET->DAT SERT SERT: [¹¹C]DASB PET->SERT Analysis Data Analysis PET->Analysis ROIs Define Regions of Interest (ROIs) and Reference Region Analysis->ROIs Output Output: Relationship between Plasma Concentration and Transporter Occupancy Analysis->Output BPND Calculate Binding Potential (BPₙₙ) ROIs->BPND Occupancy Calculate Transporter Occupancy BPND->Occupancy

Diagram of the phase 1 PET study workflow to assess this compound transporter occupancy.

  • Objective: To determine the time course of NET, DAT, and SERT occupancy by this compound and model its relationship to drug plasma concentrations [3] [4].
  • Participants & Dosing: The adaptive-design study included healthy adult males. Cohort 1 received a 400 mg/day total daily dose for 4 days, while Cohort 2 received a single-day 800 mg dose [3].
  • Imaging & Radioligands: Subjects underwent PET scans at multiple time points post-dose using established radioligands [3]:
    • NET: (S,S)-[¹¹C]methylreboxetine ([¹¹C]MRB)
    • DAT: [¹⁸F]FE-PE2I
    • SERT: [¹¹C]DASB
  • Data Analysis:
    • Binding Potential (BPₙₙ): The specific binding of each radioligand in relevant brain regions (e.g., caudate/putamen for DAT) was quantified relative to a reference region with minimal transporter density (e.g., cerebellum for DAT and SERT) [3].
    • Occupancy Calculation: Transporter occupancy at each post-dose scan was calculated as the percent reduction in BPₙₙ compared to the baseline BPₙₙ [3].

    • Modeling: The occupancy values were plotted against the plasma concentrations of this compound measured at the time of each scan. These data were then fitted to a maximum-effect (Emax) model to estimate the IC₅₀ (plasma concentration for half-maximal occupancy) and TOmax (maximal observable occupancy) for each transporter [3] [4].

Mechanism and Research Context

This compound is classified as a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1]. Its proposed mechanism of action for ADHD involves enhancing neurotransmission in the prefrontal cortex, where norepinephrine and dopamine are critical for attention, executive function, and impulse control [2]. The addition of serotonin reuptake inhibition is theorized to potentially modulate side effects and address associated symptoms like anxiety [2].

As of late 2025, this compound is not yet approved by any regulatory agency but has progressed to Phase 3 clinical trials for ADHD in adults, adolescents, and children, with research also exploring its potential in major depressive disorder and social anxiety [5] [6] [7].

References

centanafadine preclinical studies abuse potential liability

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Abuse Potential Rationale

Centanafadine is a novel norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [1]. Its potential for lower abuse liability is theorized based on its unique pharmacological profile:

  • Triple Reuptake Inhibition: The addition of serotonin reuptake inhibition to the dopamine and norepinephrine activity is believed to have a modulating effect, potentially reducing the euphoric and reinforcing properties that can lead to abuse with drugs that primarily increase dopamine [2] [1].
  • Preclinical Evidence: Early preclinical testing indicated that this compound "did not show stimulant activity," leading researchers to expect a reduced risk of abuse [3].

Human Abuse Liability (HAL) Study Design

A dedicated HAL study was conducted to formally evaluate the abuse potential in humans. The table below summarizes the core design of this clinical trial [4] [3].

Study Element Description
Objective To evaluate the abuse liability potential of this compound compared to Schedule II stimulants and placebo.
Design Five-arm clinical study [4] [3].
Population Qualified recreational stimulant users [4] [3].
Interventions Two doses of this compound, d-amphetamine, lisdexamfetamine, and placebo [4] [3].
Status Enrollment was completed in 2014 [4] [3].

The following diagram illustrates the workflow and comparative design of this key HAL study:

halo_study Start Study Population: Recreational Stimulant Users Group1 Group 1: this compound Dose 1 Start->Group1 Group2 Group 2: this compound Dose 2 Start->Group2 Group3 Group 3: d-amphetamine (Schedule II Control) Start->Group3 Group4 Group 4: lisdexamfetamine (Schedule II Control) Start->Group4 Group5 Group 5: Placebo Start->Group5 Outcome Outcome: Assessment of Abuse Liability Parameters Group1->Outcome Group2->Outcome Group3->Outcome Group4->Outcome Group5->Outcome

Efficacy, Safety, and Abuse-Related Outcomes

Clinical trials for ADHD have monitored abuse-related adverse events as a secondary indicator of safety and tolerability.

  • Low Incidence of Abuse-Related Events: In Phase 3 efficacy and long-term safety studies, the incidence of abuse potential-related adverse events was reported to be low [5] [6] [7].
  • Clinical Trial Conclusions: Researchers concluded from these studies that this compound "may have less abuse liability than lisdexamfetamine or d-amphetamine" [8] and that there were "no indications of abuse or diversion" during the trials [1].

References

centanafadine neuropharmacology ADHD pathophysiology

Author: Smolecule Technical Support Team. Date: February 2026

Neuropharmacology and Mechanism of Action

Centanafadine's proposed mechanism is as a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [1] [2]. This triple action differentiates it from most existing ADHD treatments, which primarily target dopamine and norepinephrine systems [3].

  • Transporter Affinity and Pharmacodynamic Action: this compound has the strongest affinity for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT) [1]. In vivo rat studies confirmed that this compound increases brain concentrations of all three monoamines [2]. A positron emission tomography study in healthy males demonstrated actual occupancy of these three reuptake transporters in the human brain [2].
  • Rationale for Serotonin Engagement: The inclusion of serotonergic activity is a key innovation [3]. Beyond core symptoms, ADHD often involves emotional dysregulation, which is closely linked to serotonergic dysfunction [3]. This compound's serotonergic activity may theoretically benefit these aspects and mitigate some stimulant-induced side effects like insomnia and appetite disturbance [1].

Pathophysiological Context of ADHD

This compound's development aligns with the evolving understanding of ADHD pathophysiology, which increasingly recognizes interactions between multiple neurotransmitter systems [3] [4].

Neurotransmitter System Traditional Role in ADHD Emerging Insights & Role of Serotonin
Dopamine (DA) Central to "catecholamine hypothesis"; critical for reward, motivation, motor control, and attention [5]. DA dysfunction is well-established, but a simple "deficit" model is insufficient [5].
Norepinephrine (NE) Key for executive functions (attention, alerting, cognitive control) in prefrontal cortex circuits [5]. NE and 5-HT systems interact in cortical and subcortical regions to modulate attention and impulsivity [3].
Serotonin (5-HT) Historically considered less relevant due to stimulant efficacy [3] [4]. Modulates DA and NE activity; 5-HT deficiency linked to impulsivity, emotional dysregulation, and aggression [3]. 5-HT influences development/function of PFC and somatosensory cortex [3].

The diagram below illustrates the proposed mechanism of this compound and the neurobiological context of its action.

This compound inhibits NET, DAT, and SERT, increasing synaptic monoamine levels to modulate ADHD-relevant brain circuits.

Clinical Efficacy and Safety Profile

This compound has demonstrated efficacy in multiple phase 3 clinical trials across different age groups.

Study Population & Citation Study Design & Duration Dosing Primary Efficacy Endpoint & Result Common TEAEs (≥5%)
Adults [6] Two Phase 3 RCTs, 6 weeks 200 mg/d or 400 mg/d TDD (twice daily) AISRS Total Score Change: Significant vs placebo (200 mg: -3.16 to -4.01; 400 mg: -2.74 to -4.47). Effect sizes vs placebo: -0.28 to -0.40. Insomnia, nausea, diarrhea, headache [7].
Adults (Long-term) [7] Phase 3, Open-label, 52 weeks 400 mg/d TDD (twice daily) Safety Primary: AISRS scores improved up to 57% from baseline. Insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), headache (7.0%).
Adolescents [1] [8] Phase 3 RCT, 6 weeks 164.4 mg/d or 328.8 mg/d (once daily) ADHD-RS-5 Total Score Change: 328.8 mg significantly improved symptoms vs placebo (-18.5 vs -14.2). Low dose (-15.5) was not significant. Decreased appetite, nausea, headache, rash (mostly mild/moderate).
  • Cardiac Safety: A thorough QT study demonstrated that even at a supratherapeutic dose (800 mg), this compound did not have a clinically meaningful effect on cardiac repolarization (specifically the QTc interval) [2].
  • Abuse Potential: Preclinical and early clinical studies suggest this compound's abuse potential may be less than that of traditional stimulants like amphetamines, a significant consideration for ADHD treatment [6].

Future Research and Clinical Implications

  • Ongoing and Future Studies: Research is ongoing in younger pediatric populations (ages 4-12) [9]. Future studies are expected to explore long-term outcomes, direct comparisons with other ADHD medications, and efficacy in patients with prominent comorbid conditions like mood and anxiety disorders [1] [8].
  • Positioning in Treatment Landscape: this compound is positioned as an effective, well-tolerated non-stimulant pharmacologic option [1]. Its triple reuptake inhibition offers a novel mechanism, potentially providing a valuable alternative for patients who do not respond optimally to, or cannot tolerate, first-line stimulants.

References

centanafadine phase 1 clinical trial results healthy subjects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Transporter Occupancy

A pivotal Phase 1 positron emission tomography (PET) study investigated the occupancy of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters in the brains of healthy male adults after centanafadine administration [1]. The study demonstrated that this compound is a triple reuptake inhibitor with the highest affinity for NET.

The table below summarizes the key quantitative findings from the transporter occupancy study [1].

Parameter Norepinephrine Transporter (NET) Dopamine Transporter (DAT) Serotonin Transporter (SERT)
In Vitro IC₅₀ (nM) 6 nM 38 nM 83 nM [1]

| In Vivo IC₅₀ (ng/mL) | 132 ng/mL (All regions) 135 ng/mL (Ex. thalamus) | 1580 ng/mL | 1760 ng/mL [1] | | Maximal Observable Occupancy (TOₘₐₓ) | 64% (All regions) 82% (Ex. thalamus) | Assumed 100%* | Assumed 100%* [1] | | Estimated Occupancy at 1400 ng/mL | High (Not precisely quantified) | 47% | 44% [1] | | In Vivo Affinity Ratio (vs. NET) | 1 (Baseline) | 11.9x less affinity | 13.3x less affinity [1] |

*The maximal occupancy (TOmax) for DAT and SERT could not be reliably estimated from the data and was therefore assumed to be 100% for the purpose of calculating the IC50 values [1].

The following diagram illustrates the workflow of this PET occupancy study.

cluster_a Cohort 1 (N=6) cluster_b Cohort 2 (N=4) a1 This compound SR 400 mg/day for 4 days a2 Post-Dose PET Scans (2-3h, 4-6h, 25-29h) a1->a2 b1 This compound SR 800 mg in a single day b2 Post-Dose PET Scans (2-3h, 4-6h, 25-29h) b1->b2 a3 Radioligands: [11C]MRB for NET [18F]FE-PE2I for DAT [11C]DASB for SERT a2->a3 b2->a3 a4 Primary Endpoints: Transporter Occupancy (%) Plasma this compound Concentration (ng/mL) a3->a4

PET Study Design & Workflow: Healthy males received this compound and underwent serial PET scans with specific radioligands to measure brain transporter occupancy at different timepoints [1].

Pharmacokinetic & Safety Profile

Phase 1 studies have characterized the pharmacokinetics and general safety of this compound sustained-release (SR) formulation in healthy subjects.

  • Pharmacokinetics: this compound-SR has a half-life of approximately 4.5 hours, supporting twice-daily (BID) dosing [1]. After a single dose, peak plasma concentrations are reached in about 2 hours [2].
  • Safety and Tolerability: this compound-SR has been generally well-tolerated. At the highest doses studied (up to 800 mg), the most common adverse events were nausea, dizziness, headache, and decreased appetite [2]. A dedicated human abuse liability study suggested that this compound may have less abuse potential than traditional stimulants prescribed for ADHD [3].

Innovative Phase 1 Trial Methodology

A recent exploratory Phase 1 trial evaluated the feasibility of at-home, self-collection of pharmacokinetic data in healthy adults taking a single 100 mg dose of this compound-SR [2] [4]. This decentralized study design successfully demonstrated that participants could collect blood microsamples, electrocardiograms, and vital signs remotely with acceptable timing accuracy, supporting the potential for more patient-centric clinical trial approaches [2] [4].

The workflow of this decentralized clinical trial is summarized below.

Start Screening & Consent V1 Visit 1: In-Clinic Start->V1 V2 Visit 2: In-Clinic Self-Collection Under Staff Supervision V1->V2 A1 Assessments: • PK Blood Microsamples • 6-Lead ECG • Vital Signs V1->A1 V3 Visit 3: At-Home Video Visit Setup V2->V3 V2->A1 V4 Visit 4: At-Home Fully Remote Self-Collection V3->V4 V5 Visit 5: In-Clinic Final Follow-up V4->V5 V4->A1

Decentralized Trial Workflow: The trial included a mix of traditional clinic visits and remote at-home visits where participants self-collected data after training [2].

Conclusion and Research Implications

The collective data from Phase 1 trials indicate that this compound is a first-in-class triple reuptake inhibitor with a distinct pharmacological profile. Its strong norepinephrine transporter occupancy and moderate dopamine and serotonin transporter occupancy at therapeutic doses differentiate it from both stimulants and existing non-stimulant therapies for ADHD [1]. The established safety and pharmacokinetic profile supported its progression into later-phase clinical trials in adult and adolescent ADHD populations [5] [3] [6].

References

centanafadine investigator brochure mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Centanafadine is classified as a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [1] [2] [3]. Its primary mechanism is antagonism of the human presynaptic transporters for these monoamines, thereby increasing their extracellular concentrations in the brain [4] [5].

  • In Vitro Affinity: this compound shows strongest affinity for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and then the serotonin transporter (SERT) [3] [4] [5].
  • In Vivo Confirmation: A Phase 1 PET imaging study confirmed that at therapeutic doses, this compound achieves high occupancy at NET and moderate occupancy at DAT and SERT [5].

Quantitative Pharmacological Data

The table below summarizes key quantitative data on this compound's binding and transporter occupancy.

Parameter NET (Norepinephrine) DAT (Dopamine) SERT (Serotonin)
In Vitro IC₅₀ (nM) [3] [4] [5] 6 nM 38 nM 83 nM
In Vivo IC₅₀ (ng/mL) [5] 132 1580 1760

| Estimated Transporter Occupancy (at ~1400 ng/mL plasma concentration) [5] | High (TOmax ~82%) | 47% | 44% | | In Vivo Affinity Ratio [5] | 1 (Reference) | 11.9x lower | 13.3x lower |

Supporting Experimental Evidence

The mechanism of action is supported by preclinical and clinical imaging data.

Preclinical Microdialysis Studies

In vivo microdialysis studies in rats show that this compound dose-dependently increases extracellular concentrations of norepinephrine and dopamine in the prefrontal cortex, with peak increases of 375% and 300%, respectively. It also increases dopamine in the striatum to 400% of baseline [4].

Clinical PET Imaging Protocol

A Phase 1 study investigated the relationship between this compound plasma concentrations and transporter occupancy in the human brain [5]. The workflow and key relationship are summarized below:

G A Subject Dosing B Healthy male adults (18-45 years) A->B C Cohort 1: 400 mg/day for 4 days B->C D Cohort 2: 800 mg single day B->D E PET Scans & Plasma Sampling C->E D->E F Radiotracers: [11C]MRB (NET) [18F]FE-PE2I (DAT) [11C]DASB (SERT) E->F G Timepoints: 2-3h, 4-6h, 25-29h post-dose E->G H Data Output E->H I Transporter Occupancy (%) vs. Plasma Concentration (ng/mL) H->I

Clinical PET study design for quantifying this compound target engagement. [5]

Clinical Efficacy & Safety Correlates

Clinical trials confirm that the mechanism translates to efficacy in ADHD symptom reduction.

  • Efficacy in Adults: Two Phase 3, 6-week trials in adults with ADHD demonstrated that this compound sustained-release (200 mg/d and 400 mg/d) provided statistically significant improvement in the primary efficacy endpoint, the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score, compared to placebo [6] [7].
  • Long-term Safety & Maintenance of Effect: A 52-week open-label safety study concluded that this compound SR 400 mg is safe and effective for long-term treatment. Exploratory efficacy endpoints showed improvements in AISRS total scores up to 57% from baseline [2].

Research & Development Context

For a complete picture, please note these key development details:

  • Sponsor & Status: this compound is sponsored by Otsuka Pharmaceutical Development & Commercialization, Inc. and remains an investigational drug as of late 2025 [8] [9].
  • Clinical Trial Scope: Development programs are active across age groups, including adults, adolescents, and children (aged 4-12 years) [1] [8].
  • Potential Differentiation: The triple reuptake mechanism may offer a unique profile. Comparative effectiveness data suggests its efficacy is similar to other non-stimulants but with a potentially different tolerability profile and lower abuse potential than stimulants [1] [2].

References

centanafadine patent intellectual property status

Author: Smolecule Technical Support Team. Date: February 2026

Intellectual Property Status Overview

The patent landscape for Centanafadine is robust, with protection spanning multiple jurisdictions and aspects of the drug's development.

Aspect Details
US Patents 24 patents [1]
International Patents 92 patents [1]
Patent Holders Otsuka Pharmaceutical Co., Ltd., Otsuka America Pharmaceutical, Inc., Otsuka Pharmaceutical Development & Commercialization Inc. [2] [1]
Protected Subjects Crystalline forms, pharmaceutical formulations (SR, XR), synthesis methods, therapeutic uses [3] [1] [4]

Key specific patents include:

  • US11564885B2 & US11759426B2: These patents protect detailed pharmaceutical formulations of this compound, particularly sustained-release (SR) compositions. The claims cover complex multi-particulate bead systems designed for controlled drug delivery [3] [5].
  • WO2021075494A1: This patent discloses an improved method for producing a specific crystalline form (Form A) of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride, which is the active ingredient in this compound. The invention provides a more efficient crystallization process [4].

Clinical Development and Regulatory Status

This compound's primary development focus is on Attention-Deficit/Hyperactivity Disorder (ADHD), with its most advanced trials in Phase III.

Development Area Highest Phase Status & Details
ADHD (Adults & Pediatrics) Phase III [2] [1] Active trials as of 2025; 400 mg sustained-release (SR) formulation [2] [6]
Major Depressive Disorder (MDD) Phase II [2] JUNIPER trial completed May 2025 [2]
Smoking Cessation Phase II [2] -
Discontinued Programs - Neuropathic pain, binge-eating disorder [2]

Recent clinical evidence supports its potential. A 2025 52-week open-label safety study in adults with ADHD concluded that this compound SR 400 mg was safe and effective for long-term treatment [6]. Earlier Phase III trials had already demonstrated significant improvement in ADHD symptoms compared to placebo [7].

Technical and Experimental Details

Formulation and Composition

The patented sustained-release formulations often use a multi-layered bead design for controlled drug release [3] [5]. The following diagram illustrates a generalized workflow for creating these multi-particulate dosage forms.

G Start Start: Inert Core Particle A Drug Layer Loading (this compound + Binder) Start->A B Sustained-Release Coating (Polymer Matrix e.g., Ethylcellulose) A->B C Optional Functional Coatings (e.g., Protective Seal, Enteric) B->C End Final Dosage Form (e.g., Capsule filled with Beads) C->End

Key formulation components include:

  • Drug Substance: this compound hydrochloride, often in a specific crystalline form [4].
  • Core: Inert starter seeds (e.g., sugar spheres or microcrystalline cellulose beads) [3] [5].
  • Drug Layer: this compound layered onto the core using a binding agent (e.g., polyvinylpyrrolidone or hydroxypropyl cellulose) [3] [5].
  • Release-Rate Controlling Membrane: A polymer-based coating applied to the drug-loaded beads to achieve sustained release. Common polymers include ethylcellulose, methacrylic acid copolymers, or cellulose acetate [3] [5].
  • Other Excipients: Plasticizers (e.g., triethyl citrate), anti-tacking agents (e.g., talc), fillers, and lubricants for final dosage form processing [3] [5].
Synthesis and Analytical Protocols
  • Synthesis Protocol (Crystalline Form A): The improved manufacturing process involves several key stages [4]:
    • Dissolution: Crude or pre-purified this compound hydrochloride is heated and dissolved in a solvent, typically ethanol or a water-ethanol mixture, at a temperature above 77°C until complete dissolution.
    • Nucleation: The hot solution is cooled to a temperature between 30-60°C to induce the formation of crystal nuclei.
    • Selective Crystal Growth (Thermal Cycling): The mixture containing the nuclei is heated to a specific temperature range where only the desired crystalline Form A remains stable in the solid state, while other polymorphic forms dissolve.
    • Crystallization & Harvesting: The mixture is slowly cooled to room temperature to allow complete crystallization of Form A, followed by isolation via filtration or centrifugation, and drying.

The workflow below outlines this crystallization process.

G A Heat in Alcoholic Solvent (>77°C) to Dissolve B Cool to Nucleate (30-60°C) A->B C Thermal Cycling (Selective Crystal Growth) B->C D Final Cooling & Isolation C->D

  • Key Analytical Methods:
    • X-ray Powder Diffraction (XRPD): Used to identify and characterize the crystalline form (polymorph) of the final drug substance by analyzing its unique diffraction pattern [4].
    • Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): These thermal techniques are employed together to study the solid-state behavior of the crystal forms, including determining melting points, phase transitions, and stability [4].

Strategic Implications for R&D

  • Promising Non-Stimulant Profile: As a first-in-class Norepinephrine-Dopamine-Serotonin Reuptake Inhibitor (NDSRI) with a low potential for abuse, this compound could address a significant unmet need in ADHD treatment and other central nervous system disorders if approved [6] [7].
  • Strong IP Protection: The extensive patent portfolio creates a substantial barrier to entry for competitors, potentially securing the market for Otsuka for many years. The protection of specific crystalline forms and complex formulations further strengthens this position [3] [1] [4].
  • Clinical and Regulatory Pathway: The ongoing Phase III trials in pediatric ADHD and the recent completion of a long-term safety study are critical final steps toward regulatory submission and potential market approval [2] [6].

The intellectual property status of this compound is dynamic. For the most current information, particularly regarding patent expiration dates and specific claims, it is advisable to consult the official patent databases directly [3] [8] [1].

References

centanafadine sustained-release dosing regimen clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Workflows

The following section details the standard methodologies used in the cited centanafadine SR clinical trials.

Protocol for Long-Term (52-Week) Safety Study in Adults

1. Study Design

  • Type: Phase 3, open-label, multicenter trial [1] [2].
  • Primary Objective: To assess the long-term safety and tolerability of this compound SR 400 mg TDD in adults with ADHD [1] [2].
  • Key Endpoints:
    • Safety: Treatment-emergent adverse events (TEAEs), clinical laboratories, vital signs, electrocardiogram (ECG) measures, and suicidal ideation/behavior using the Columbia-Suicide Severity Rating Scale (C-SSRS) [3] [2].
    • Exploratory Efficacy: Change from baseline in Adult Investigator Symptom Rating Scale (AISRS) total score and Clinical Global Impression of Severity (CGI-S) score [3] [1].

2. Participant (Subject) Selection

  • Inclusion Criteria: Adults aged 18-55 years meeting DSM-5 criteria for ADHD; rollover participants from previous phase 3 trials or newly enrolled (de novo) participants [1] [2].
  • Exclusion Criteria: Uncontrolled comorbid psychiatric disorders, prior failure to benefit from ≥2 different classes of ADHD therapies, use of prohibited medications, and positive alcohol or drug screen [1] [2].

3. Dosing & Titration Workflow The dosing schedule for the 52-week study followed a structured titration and maintenance process, visualized below.

G Start Study Enrollment Titration Titration Phase (Days 1-7) 200 mg Total Daily Dose (100 mg twice daily) Start->Titration Maintenance Maintenance Phase (Day 8 to Week 52) 400 mg Total Daily Dose (200 mg twice daily) Titration->Maintenance End Study Completion (Week 52) Maintenance->End DoseAdjust Dose Adjustment If tolerability issues occur: Temporary decrease to 200 mg TDD permitted Maintenance->DoseAdjust

4. Assessments & Monitoring

  • Schedule: Clinic visits at Weeks 1, 2, 4, 8, 12, 16, 20, 26, 32, 38, 44, and 52/early termination [2].
  • Safety Follow-up: A 10-day follow-up period after the last dose, involving telephone calls and a clinic visit [1] [2].
Efficacy and Safety Data Summary

Quantitative results from clinical trials demonstrate the profile of this compound SR.

Trial Outcome Measure Baseline Score (Mean) Result at Endpoint Key Safety Findings (Adults)

| Phase 3 (6-Week) - AISRS Total Score [4] | 38.7 (SD: 6.8) | LS Mean Difference vs. Placebo: 200 mg/d: -3.16 to -4.01 400 mg/d: -2.74 to -4.47 [4] | Most Common TEAEs (≥5%): Insomnia, nausea, diarrhea, headache [3] [4]. Discontinuation due to TEAEs: 12.3% [3]. Serious AEs: 1.8%, none deemed drug-related [3]. | | Phase 3 (52-Week) - AISRS Total Score [3] | Not specified | Improvement: Up to 57% from baseline [3] [1]. | | | Phase 3 (52-Week) - CGI-S Score [3] | Not specified | Improvement: 1.5 points from baseline [3] [1]. | |

Key Development Insights

For researchers, the this compound clinical program offers several critical insights:

  • Novel Mechanism: As a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI), this compound represents a mechanistically distinct alternative to existing stimulant and non-stimulant ADHD treatments [4] [5].
  • Strategic Dosing: The consistent use of a 1-week titration period (200 mg TDD) before achieving the target 400 mg TDD dose was implemented to improve tolerability [2] [4].
  • Pediatric Translation: Successful pivotal trials in children and adolescents demonstrate that the dosing strategy (weight-based) is effective in expanding the treatment to younger populations, confirming the utility of the compound across age groups [5].

References

Comprehensive Clinical Application Notes and Protocols for Centanafadine in ADHD Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Mechanism of Action

Centanafadine is a novel investigational compound currently in development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As a triple reuptake inhibitor, this compound demonstrates a unique pharmacological profile by simultaneously targeting norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters with distinct selectivity patterns. The compound exhibits highest binding affinity for the norepinephrine transporter (NET), with approximately 6-fold greater potency for NET compared to the dopamine transporter (DAT), and 14-fold greater potency for NET compared to the serotonin transporter (SERT), based on half-maximal inhibitory concentration (IC50) values of 6 nM, 38 nM, and 83 nM, respectively [1] [2]. This specific binding profile positions this compound as a potential first-in-class therapeutic with a mechanism of action that differentiates it from both traditional stimulants and existing non-stimulant treatments for ADHD.

The neuropharmacological activity of this compound is characterized by increased extracellular levels of norepinephrine and dopamine in the prefrontal cortex, with the most pronounced effect on norepinephrine [1]. Dopamine levels are also elevated in the striatal regions, though to a lesser extent [2]. This specific pattern of neurotransmitter modulation is particularly relevant to ADHD pathophysiology, which involves dysregulation of catecholaminergic signaling in prefrontal cortical circuits that mediate executive functions, including attention, behavioral inhibition, and working memory [3]. The additional serotonergic activity may address frequently comorbid symptoms such as anxiety and depression, while potentially mitigating certain adverse effects commonly associated with stimulant medications, including sleep disturbances and appetite suppression [1] [2].

Table 1: Pharmacodynamic Profile of this compound

Parameter Value Clinical Significance
Norepinephrine Transporter IC50 6 nM Primary mechanism with strongest affinity
Dopamine Transporter IC50 38 nM 6-fold lower affinity than NET
Serotonin Transporter IC50 83 nM 14-fold lower affinity than NET
Prefrontal Cortex NE Increase Marked Potential for enhanced executive function
Prefrontal Cortex DA Increase Moderate Potential for improved attention and motivation
Striatal DA Increase Moderate Lower than prefrontal increase

Clinical Pharmacology and Pharmacokinetics

This compound is administered as a sustained-release (SR) formulation specifically designed to provide stable plasma concentrations throughout the day with twice-daily dosing. The pharmacokinetic profile of this compound-SR is characterized by a rapid absorption phase, with peak plasma concentrations typically reached within 1-3 hours after administration [4]. The compound demonstrates an elimination half-life of approximately 4-4.5 hours, which justifies the twice-daily dosing regimen required to maintain therapeutic concentrations [1] [4]. At total daily doses ranging from 200 mg to 800 mg, this compound exhibits linear pharmacokinetics with minimal accumulation (less than 1.1-fold) upon repeated twice-daily administration, achieving steady-state concentrations by the second day of dosing [4].

The metabolic pathway of this compound primarily involves monoamine oxidase A (MAO-A)-mediated degradation, resulting in the formation of EB-10601 as the major metabolite [4]. In vitro studies have demonstrated that neither this compound nor EB-10601 exhibit clinically relevant interactions with other receptors, transporters, or ion channels at therapeutic concentrations [4]. Importantly, population pharmacokinetic analyses have revealed no clinically significant alterations in this compound exposure in individuals with moderate hepatic impairment or severe renal impairment, suggesting that dose adjustments may not be necessary in these special populations [4]. This metabolic profile distinguishes this compound from many other psychotropic agents that undergo hepatic metabolism via cytochrome P450 enzymes, potentially reducing the risk of drug-drug interactions in patients receiving concomitant medications.

Table 2: Pharmacokinetic Parameters of this compound Sustained-Release Formulation

Parameter Value Notes
Time to Peak Concentration (Tmax) 1-3 hours Consistent across doses
Elimination Half-life (T1/2) ~4.5 hours Supports BID dosing
Steady-State Achievement By Day 2 With BID dosing
Accumulation Factor <1.1-fold Minimal accumulation
Primary Metabolic Pathway MAO-A Forms metabolite EB-10601
Effect of Moderate Hepatic Impairment Not clinically significant Dose adjustment likely unnecessary
Effect of Severe Renal Impairment Not clinically significant Dose adjustment likely unnecessary

Titration Protocols and Dosing Strategies

Phase 3 Clinical Trial Titration Schedules

The titration schedule for this compound has been systematically optimized through phase 2 and 3 clinical trials to balance efficacy onset with tolerability. In the pivotal phase 3 studies, two distinct dosing regimens were implemented for the 200 mg/day and 400 mg/day total daily doses (TDD) [3]. For participants randomized to the 200 mg TDD group, treatment was initiated at the full therapeutic dose of 100 mg twice daily beginning on day 1 of the double-blind treatment period, with no escalation required [3]. This immediate initiation at the target dose demonstrates the favorable tolerability profile of this compound at this dosage level.

For participants assigned to the 400 mg TDD group, a structured titration approach was employed to enhance tolerability during treatment initiation. These patients began treatment at 200 mg TDD (100 mg twice daily) from day 1 through day 7 of the double-blind period [3] [5]. On day 8, the dose was escalated to the target TDD of 400 mg (200 mg twice daily), which was maintained for the remainder of the 6-week treatment period [3]. This gradual up-titration strategy allows for neuroadaptation to the pharmacological effects of this compound, potentially mitigating early treatment-emergent adverse events. The twice-daily administration schedule, with doses typically separated by 4-6 hours, maintains stable plasma concentrations throughout waking hours [5].

Long-Term Treatment and Dose Adjustment

In the 52-week open-label safety study, a standardized titration approach was implemented for all participants, including both those rolling over from previous trials and de novo patients [5]. All participants initiated treatment with this compound SR at 200 mg TDD (100 mg twice daily) on days 1-7, followed by escalation to the target maintenance dose of 400 mg TDD (200 mg twice daily) on day 8, which was continued through week 52 [5]. The study protocol allowed for temporary dose reduction to 200 mg TDD if tolerability issues emerged with the 400 mg TDD, based on clinical judgment of the investigator [5]. This flexibility in dosing acknowledges individual variations in drug metabolism and sensitivity while maintaining therapeutic efficacy.

The phase 2b trial explored higher dose ranges of this compound SR, including 500 mg, 600 mg, and 800 mg TDD, titrated over one week and maintained for three weeks [1] [2]. However, the tolerability profile was less favorable at these higher doses, with increased rates of treatment discontinuation due to adverse events [2]. Notably, only one patient receiving ≤400 mg discontinued due to treatment-emergent adverse events across both phase 2 studies, supporting the selection of 400 mg TDD as the upper limit for further clinical development [1] [2].

G Title This compound Titration Protocol (400 mg Total Daily Dose) Day1 Day 1-7 200 mg TDD (100 mg BID) Day8 Day 8-42/52 400 mg TDD (200 mg BID) Day1->Day8 Dose Escalation Maintenance Maintenance Phase Day8->Maintenance Continued Treatment Temporary Temporary Reduction Option if Needed 200 mg TDD Maintenance->Temporary Tolerability Issues Temporary->Maintenance Resolution

Efficacy Assessment and Clinical Trial Outcomes

Phase 3 Efficacy Results

The therapeutic efficacy of this compound has been established in two pivotal phase 3 randomized, double-blind, placebo-controlled, parallel-group studies conducted in adults with ADHD aged 18-55 years [3]. Both trials demonstrated statistically significant improvements in the primary efficacy endpoint, the change from baseline at day 42 in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score, for both the 200 mg/d and 400 mg/d dose groups compared to placebo [3] [6]. In study 1, the least-squares mean differences in AISRS total score were -3.16 (P = 0.019) for 200 mg/d and -2.74 (P = 0.039) for 400 mg/d versus placebo [3]. In study 2, these treatment differences were more pronounced, with values of -4.01 (P = 0.002) for 200 mg/d and -4.47 (P = 0.001) for 400 mg/d [3].

The effect sizes observed in these trials, while modest, were consistent across both dose levels and studies. In study 1, effect sizes versus placebo were -0.28 for 200 mg/d and -0.24 for 400 mg/d, while in study 2, effect sizes were -0.37 for 200 mg/d and -0.40 for 400 mg/d [3]. The key secondary efficacy endpoint, the Clinical Global Impression-Severity of Illness Scale (CGI-S), also showed statistically significant improvements from baseline to day 42 for both this compound doses compared to placebo in both studies (P < 0.05) [3] [6]. These results demonstrate consistent symptom reduction across the core domains of ADHD, with comparable efficacy between the 200 mg and 400 mg dose regimens.

Early Phase Efficacy and Response Patterns

Earlier phase 2 trials provided important insights into the temporal pattern of treatment response with this compound. In the phase 2b randomized, double-blind, placebo-controlled crossover study, this compound SR treatment resulted in a statistically significant improvement in ADHD Rating Scale IV (ADHD-RS-IV) scores from baseline to week 3 compared with placebo (least-squares mean -16.5 vs -8.4; P < 0.001; effect size 0.66) [1] [2]. Notably, significant efficacy was demonstrated as early as week 1, indicating a relatively rapid onset of therapeutic effect [1] [2]. The phase 2a flexible-dose study further supported these findings, with mean ADHD-RS-IV total scores decreasing by 21.41 points from the start of active treatment to the end of week 4 (P < 0.001) [1] [2].

Additional analyses of response rates revealed that a ≥30% reduction in ADHD-RS-IV total score was observed in 35.14% of patients at week 1, 62.16% at week 2, and 75.68% at week 3 of treatment [7]. Similarly, the more stringent ≥50% reduction criterion was met by 16.22% of patients at week 1, 43.24% at week 2, and 62.16% at week 3 [7]. This pattern of progressively increasing response rates over the initial weeks of treatment supports the short titration schedule and suggests that maximal therapeutic benefits may be achieved within the first 2-3 weeks of treatment initiation at appropriate doses.

Table 3: Efficacy Outcomes from Phase 3 Clinical Trials of this compound in Adult ADHD

Efficacy Measure Study 1: 200 mg/d Study 1: 400 mg/d Study 2: 200 mg/d Study 2: 400 mg/d
AISRS Total Score Change (LS Mean vs Placebo) -3.16* -2.74* -4.01 -4.47
P-value vs Placebo 0.019 0.039 0.002 0.001
Effect Size vs Placebo -0.28 -0.24 -0.37 -0.40
CGI-S Change (Significance vs Placebo) P < 0.05 P < 0.05 P < 0.05 P < 0.05

Table 4: Response Patterns in Phase 2 Study of this compound in Adult ADHD

Response Category Week 1 Week 2 Week 3 Week 6 (Follow-up)
≥30% Reduction in ADHD-RS-IV 35.14% 62.16% 75.68% 33.33%
≥50% Reduction in ADHD-RS-IV 16.22% 43.24% 62.16% 22.22%
Mean ADHD-RS-IV Total Score Reduction -11.14 -16.14 -20.86 -11.53

Safety and Tolerability Profile

Short-Term Safety Data

Across the clinical development program, this compound has demonstrated a favorable tolerability profile at the recommended doses of 200 mg/d and 400 mg/d. In the pooled analysis of the two phase 3 studies, the overall rate of treatment-emergent adverse events (TEAEs) was low, with a small increase in TEAE occurrence correlating with increasing dose [3]. The most frequently reported adverse events (>5% and more frequent than placebo) included decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, and diarrhea [3] [6]. Notably, no single adverse event was reported by more than 7% of patients in the pooled analysis, indicating a generally mild to moderate adverse effect profile [6].

The incidence of serious TEAEs and abuse potential-related adverse events was low in the phase 3 trials [3]. Discontinuation rates due to adverse events were modest, with only 1 patient who received ≤400 mg discontinuing due to a TEAE across the phase 2 studies [2]. This favorable short-term safety profile supports the use of the relatively rapid titration schedule implemented in the clinical trials, with escalation to the target 400 mg TDD within the first week of treatment.

Long-Term Safety Outcomes

The long-term safety and tolerability of this compound were evaluated in a 52-week open-label, multicenter study involving 662 adults with ADHD [5]. In this extended assessment, 61.4% of participants reported at least one TEAE, with most events being mild or moderate in severity [5]. The most common TEAEs observed during long-term treatment included insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%) [5]. A total of 80 participants (12.3%) discontinued treatment due to TEAEs, while serious adverse events occurred in 12 participants (1.8%), none of which were considered related to this compound by the investigators [5].

Exploratory efficacy assessments in the long-term study demonstrated sustained symptom improvement, with AISRS total scores improving by up to 57% and CGI-S scores by 1.5 points from baseline [5]. These findings suggest that this compound maintains its therapeutic effectiveness over extended treatment periods without the development of tolerance. The safety monitoring included comprehensive assessments of clinical laboratories, vital signs, electrocardiogram measures, and administration of the Columbia-Suicide Severity Rating Scale, with no clinically significant concerns identified throughout the 52-week treatment period [5].

G Title This compound Safety Monitoring Protocol Baseline Baseline Assessment - Medical History - Physical Exam - Vital Signs - ECG - Laboratory Tests - CSSRS Ongoing Ongoing Monitoring - Vital Signs (each visit) - Weight - Adverse Event Assessment Baseline->Ongoing Initiate Treatment Periodic Periodic Assessment - ECG (Weeks 4, 12, 26, 52) - Laboratory Tests (Q12 weeks) - Efficacy Scales (AISRS, CGI-S) Ongoing->Periodic Scheduled Intervals Special Special Populations - Hepatic Impairment - Renal Impairment - Drug Interactions Ongoing->Special As Clinically Indicated Special->Ongoing Adjust Monitoring

Specialized Monitoring and Assessment Protocols

Cardiac Safety Assessment

A comprehensive thorough QT (TQT) study was conducted to evaluate the potential effects of this compound on cardiac repolarization, specifically assessing QTc interval prolongation risk [4]. This double-blind, placebo- and active-controlled (moxifloxacin), 3-period crossover trial included 30 healthy adults and evaluated this compound SR at a supratherapeutic dose of 800 mg TDD (400 mg twice daily) [4]. The concentration-QTc (C-QTc) analysis demonstrated no statistically significant relationship between this compound or its major metabolite EB-10601 concentrations and QTc interval changes [4]. The C-QTc slopes for this compound (-0.001 ms/[ng/mL]) and EB-10601 (-0.0003 ms/[ng/mL]) were not statistically significant, and no change from baseline in QTcF or placebo-corrected QTcF ≥10 milliseconds for this compound was observed at any postdose time point [4].

Importantly, no this compound-treated participants exhibited QTcF increases of >30 milliseconds, and no clinically relevant effects on PR or QRS intervals or heart rate were observed [4]. The predicted ΔΔQTcF values at the geometric mean Cmax were -2.72 milliseconds for this compound and -1.59 milliseconds for EB-10601, compared to 11.75 milliseconds for the positive control moxifloxacin [4]. These findings demonstrate that this compound has no clinically meaningful effect on cardiac repolarization at both therapeutic and supratherapeutic doses, distinguishing it from some other psychotropic medications that require intensive cardiac monitoring.

Abuse Potential Assessment

The abuse liability profile of this compound has been evaluated in preclinical models and an exploratory human abuse liability study using an immediate-release formulation [3] [1]. In the National Institute on Drug Abuse drug discrimination model, this compound showed mixed results across species [1] [2]. In rats, this compound substituted fully for the discriminative stimulus effects of cocaine only at doses that reduced response rates, potentially indicating aversive effects at higher concentrations [1] [2]. In monkeys, this compound demonstrated dose-dependent substitution for cocaine [1] [2].

Conclusion and Regulatory Status

This compound represents a novel therapeutic approach for ADHD through its triple reuptake inhibition of norepinephrine, dopamine, and serotonin transporters. The optimized titration schedule—initiating at 200 mg TDD with escalation to 400 mg TDD after 7 days—has demonstrated a favorable balance between efficacy onset and tolerability in the adult ADHD population [3] [5]. The consistent efficacy signals across multiple phase 2 and 3 clinical trials, with statistically significant improvements in both primary and key secondary endpoints, support the potential utility of this compound as a new treatment option for adults with ADHD [3] [1] [6].

The comprehensive safety database, including short-term controlled trials and a 52-week open-label study, indicates that this compound is generally well-tolerated with mostly mild to moderate adverse events and low discontinuation rates at therapeutic doses [3] [5]. Specialized assessments have demonstrated a favorable cardiac safety profile with no clinically significant QT prolongation [4] and lower abuse potential compared to schedule II stimulants [3] [1]. As of the current evidence, this compound continues to be under development, with plans to investigate its effects in pediatric patients with ADHD and ongoing discussions with regulatory authorities regarding approval pathways [6]. The unique pharmacological profile and clinical evidence position this compound as a promising non-scheduled alternative for the management of ADHD across the lifespan.

References

centanafadine clinical trial inclusion exclusion criteria ADHD

Author: Smolecule Technical Support Team. Date: February 2026

Inclusion and Exclusion Criteria

The following tables summarize the core eligibility requirements for centanafadine ADHD trials, compiled from recent and ongoing studies [1] [2].

Table 1: Key Inclusion Criteria

Category Requirement Details
Age 4 to 12 years (pediatric trial) [1] or 18 to 65 years (adult trials) [2].
Diagnosis Primary diagnosis of ADHD confirmed by DSM-5 criteria, using standardized tools (e.g., MINI-KID [1] or ACDS [2]).
Symptom Severity Minimum total raw score of ≥ 28 on the ADHD-RS-5 at baseline [1] or a similar score on the AISRS for adults [2].
Clinical Global Impression Score of 4 or higher on the CGI-S at baseline [1] [2].
Prior Treatment (Young Children) For subjects aged 4-5 years: must have failed adequate psychotherapy or be deemed severe enough to require pharmacotherapy [1].

Table 2: Key Exclusion Criteria

Category Requirement Details
Comorbid Psychiatric Disorders Excludes Tourette's, Psychosis, Bipolar Disorder, Autism Spectrum Disorder, PTSD, and current Major Depressive Episode. Generalized Anxiety, Oppositional Defiant Disorder, or OCD are excluded if severe enough to interfere with the trial [1].
Suicide Risk History of suicidal behavior within the past 6 months, current active suicidal ideation or behavior, or significant risk as per investigator's judgment [1] [2].
Cardiovascular & Health Uncontrolled hypertension, symptomatic hypotension, or abnormal ECG findings (e.g., QTcF ≥450 ms for males or ≥470 ms for females) [2]. BMI ≥40 kg/m² or ≤5th percentile [1].
Concurrent Treatments Recent initiation, change, or discontinuation of psychological interventions for ADHD within 30 days before screening [1]. Current use of prohibited psychotropic medications [2].
Substance Use Evidence of current substance use disorder or a positive drug test for drugs of abuse at baseline [2].
Prior Exposure History of any prior exposure to this compound [2].

Experimental Protocol Design

Clinical trials for this compound typically employ a randomized, double-blind, placebo-controlled design, which is considered the gold standard for establishing the efficacy and safety of an investigational drug [3]. The workflow involves several key periods.

  • Screening and Washout Period (Up to 28 days): Participants are screened against inclusion/exclusion criteria. A washout period discontinues prohibited medications (e.g., ≥7 days for stimulants, ≥21 days for non-stimulants) [3].
  • Single-Blind Placebo Run-in (7 days): All participants receive a placebo to identify and exclude placebo responders and establish a more stable baseline [3].
  • Double-Blind Treatment (6-8 weeks): Participants are randomized to receive this compound or placebo. Dosing often involves titration; for example, in adult trials, the 400 mg TDD group started with 200 mg for the first week before escalation [3].
  • Follow-up (7-10 days post-dose): Includes safety assessments via telephone calls and in-clinic visits to monitor for any adverse events after treatment discontinuation [4] [3].

Efficacy and Safety Data

Clinical trials have demonstrated this compound's efficacy in reducing core ADHD symptoms with a generally tolerable safety profile.

Table 3: Summary of Efficacy and Safety Findings from Clinical Trials

Trial Population & Design Primary Efficacy Outcome (vs. Placebo) Common Treatment-Emergent Adverse Events (TEAEs) Safety Conclusions

| Adults (Phase 3 RCT) [3] 6 weeks, 200 mg/d & 400 mg/d | LS mean difference in AISRS: Study 1: 200 mg/d: -3.16 (P=0.019); 400 mg/d: -2.74 (P=0.039) Study 2: 200 mg/d: -4.01 (P=0.002); 400 mg/d: -4.47 (P=0.001) | - Overall rate of TEAEs was low.

  • Small increase in TEAEs with increasing dose. | - Low incidence of serious TEAEs and abuse potential-related AEs.
  • Generally safe and well-tolerated. | | Adolescents (Phase 3 RCT) [5] 6 weeks, 328.8 mg once daily | LS mean difference in ADHD-RS-5: -18.50 vs -14.15 (P=0.0006) at week 6. | Decreased appetite, nausea, headache, and rash. | - Most AEs were mild or moderate.
  • No indications of abuse or diversion. | | Adults (52-Week Open-Label) [4] Long-term safety, 400 mg TDD | Exploratory Efficacy: AISRS total scores improved up to 57% from baseline. | Insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), headache (7.0%). | - 61.4% reported ≥1 TEAE, mostly mild/moderate.
  • 12.3% discontinued due to TEAEs. | | Healthy Adults (Thorough QT Study) [6] Supratherapeutic dose (800 mg) | Cardiac Repolarization: No clinically meaningful effect on QTc interval. C-QTc slope not significant. | - | this compound does not prolong the QT interval, indicating a low cardiac risk. |

Mechanism of Action and Rationale

This compound is a potential first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI). Its strongest affinity is for the norepinephrine transporter (NET), followed by the dopamine (DAT) and serotonin (SERT) transporters [5] [7].

This triple reuptake inhibition is the scientific rationale for its development. While traditional ADHD treatments target primarily dopamine and norepinephrine pathways to address core symptoms, the addition of serotonergic activity is theorized to help with emotional dysregulation, impulsivity, and comorbid symptoms of anxiety and low mood often seen in individuals with ADHD [5].

Research Implications and Future Directions

  • Positioning in ADHD Treatment: this compound represents a new non-stimulant, non-controlled pharmacological option [4]. It may be particularly relevant for patients who have comorbid emotional symptoms, do not tolerate stimulants well, or are at risk for stimulant misuse [5].
  • Ongoing and Future Research: While its triple reuptake activity holds promise for broader symptom relief, robust data demonstrating direct improvements in mood are still emerging [5]. An ongoing Phase 3b trial (NCT06973577) is specifically evaluating this compound's efficacy in adults with ADHD and comorbid anxiety, which may provide deeper insights into its role in managing complex comorbidities [2].

References

centanafadine AISRS assessment protocol clinician rating scale

Author: Smolecule Technical Support Team. Date: February 2026

AISRS Assessment Protocol in Centanafadine Trials

The Adult Investigator Symptom Rating Scale (AISRS) is a clinician-rated instrument used to assess the severity of ADHD symptoms in adults. In this compound clinical trials, it served as a primary tool for evaluating the efficacy of treatment [1] [2].

Table 1: Key Protocol Specifications for AISRS Assessment

Protocol Aspect Specification in this compound Trials
Primary Role Exploratory efficacy endpoint in long-term safety studies; primary efficacy measure in pivotal Phase 3 trials [1] [2].
Assessment Schedule Baseline and Weeks 1, 2, 4, 8, 12, 16, 20, 26, 32, 38, 44, and 52/early termination [1].
Rater Clinician or trained healthcare professional.
Score Interpretation Higher scores indicate greater symptom severity. Improvement is defined as a reduction in the total score from baseline.

Reported Efficacy Outcomes with this compound

Clinical trials have demonstrated that this compound sustained-release (SR) is effective in reducing ADHD symptoms in adults, as measured by the AISRS.

Table 2: Summary of AISRS Efficacy Outcomes from Clinical Trials

Trial Type & Duration Reported Efficacy on AISRS Context & Notes
52-Week Open-Label Study Improvement of up to 57% in AISRS total scores from baseline [1] [3]. Demonstrates long-term maintenance of effect.
Two 6-Week Pivotal Phase 3 Trials This compound 200 mg/d: 25.5% to 32.2% improvement vs. placebo (17.7% to 24.2%) [1]. Significant reduction in symptoms compared to placebo.
Two 6-Week Pivotal Phase 3 Trials This compound 400 mg/d: 24.6% to 32.2% improvement vs. placebo (17.7% to 24.2%) [1]. Significant reduction in symptoms compared to placebo.
Indirect Comparison (MAIC) Efficacy was comparable to atomoxetine and viloxazine ER, but lower than lisdexamfetamine [2]. Based on a matching-adjusted indirect comparison (MAIC).

Workflow of AISRS Assessment in a Clinical Trial

The diagram below illustrates the standard workflow for implementing the AISRS in a this compound trial, from screening through to final analysis.

Patient Screening & Baseline AISRS Patient Screening & Baseline AISRS Randomization & Treatment Initiation Randomization & Treatment Initiation Patient Screening & Baseline AISRS->Randomization & Treatment Initiation Scheduled Clinic Visits Scheduled Clinic Visits Randomization & Treatment Initiation->Scheduled Clinic Visits AISRS Administration AISRS Administration Scheduled Clinic Visits->AISRS Administration At each visit Data Collection & Quality Control Data Collection & Quality Control AISRS Administration->Data Collection & Quality Control Statistical Analysis Statistical Analysis Data Collection & Quality Control->Statistical Analysis Efficacy Endpoint Reporting Efficacy Endpoint Reporting Statistical Analysis->Efficacy Endpoint Reporting

Key Methodological Considerations

  • Population and Diagnosis: Trial participants are adults (18-55 years) who meet the DSM-5 criteria for ADHD, with the diagnosis often confirmed using structured clinical interviews like the Mini International Neuropsychiatric Interview (MINI) [1].
  • Rater Training: To ensure consistency and reliability of AISRS scores across multiple trial sites, it is imperative that all clinician raters undergo standardized training on the administration and scoring of the scale.
  • Data Handling: AISRS data are collected at predefined time points. The primary efficacy analysis typically focuses on the change in AISRS total score from baseline to the endpoint (e.g., Week 6 in short-term trials), often analyzed using a mixed-model repeated measures (MMRM) or similar statistical approach [1].

Comparative Evidence and Clinical Implications

An anchored Matching-Adjusted Indirect Comparison (MAIC) provides context for this compound's profile relative to other common ADHD treatments in adults [2]:

  • Safety vs. Efficacy Trade-off: this compound demonstrated a significantly better short-term safety profile than lisdexamfetamine, atomoxetine, and viloxazine ER, with a lower incidence of side effects like lack of appetite, dry mouth, and nausea. However, its efficacy in reducing AISRS scores, while robust against placebo and comparable to other non-stimulants, was lower than that of lisdexamfetamine [2].
  • Managed Care Considerations: The favorable safety profile suggests that this compound could be a valuable treatment option to minimize adverse event-related costs and treatment discontinuations, thereby effectively managing ADHD symptoms over the long term [2].

References

centanafadine clinical global impression CGI improvement scale

Author: Smolecule Technical Support Team. Date: February 2026

CGI Improvement and Efficacy Data from Clinical Trials

Trial Phase & Population Dosage CGI Scale Used Key Efficacy Findings Study Reference
Phase 3 (6-week), Adults [1] [2] 200 mg/day & 400 mg/day CGI-S (Change from baseline) Statistically significant improvement vs. placebo at Day 42 (p < 0.05) [1] [2]. Adler et al., 2020
Phase 3 (52-week), Adults [3] [4] 400 mg/day CGI-S (Change from baseline) Improvement of 1.5 points from baseline over 52 weeks [3] [4]. Wigal et al., 2025
Phase 3 (6-week), Adolescents [5] 328.8 mg/day CGI-S-ADHD (Change from baseline) Significant improvement vs. placebo at Week 6 (-1.42 points, p = 0.0038) [5]. Wilens et al., 2025

Detailed Experimental Protocols for CGI Assessment

For researchers designing clinical trials, the methodology for assessing CGI is critical. The following protocol is synthesized from the cited centanafadine studies.

Protocol Title:

Assessment of Clinical Global Impression of Severity (CGI-S) in this compound Trials for ADHD.

Objective:

To evaluate the global severity of ADHD illness and its change over time in response to this compound treatment, providing a clinician-determined measure of efficacy.

Materials and Reagents:
  • CGI-S Scale: A single-item, clinician-rated instrument.
  • Rating Scale: 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients).
  • CGI-I Scale: A single-item, clinician-rated instrument for improvement from baseline. Scale: 1 (Very much improved) to 7 (Very much worse).
Experimental Workflow:

The following diagram outlines the workflow for administering the CGI assessments in a long-term trial like the 52-week adult study [4].

Start Study Enrollment Screen Screening & Baseline CGI-S Start->Screen Randomize Administer this compound Screen->Randomize Assess CGI-S & CGI-I Assessment Randomize->Assess Assess->Assess Scheduled Visits Complete Study Completion Assess->Complete

Key Procedural Details:
  • Rater Qualification: The assessment must be performed by a qualified clinician (e.g., psychiatrist, clinical psychologist) trained in the use of the CGI scale and with experience in diagnosing and treating ADHD [4].
  • Assessment Schedule:
    • Baseline: CGI-S is assessed at the beginning of the treatment period.
    • Post-Baseline: CGI-S and CGI-I are assessed at scheduled clinic visits throughout the trial (e.g., Weeks 1, 2, 4, 8, 12, etc., as per the study protocol) [4].
  • Assessment Basis: The clinician's rating should be based on a structured or semi-structured clinical interview with the patient, which may include reference to specific symptom rating scales like the AISRS or ADHD-RS-5 [1] [5].
Data Analysis:
  • Primary Efficacy Measure: Change in CGI-S score from baseline to the study endpoint (e.g., Week 6 or Week 52) is analyzed using a statistical model (e.g., mixed-effect model for repeated measures) [3] [4].
  • Secondary/Categorical Measure: The proportion of patients rated as "responders" (e.g., defined as a CGI-I score of 1 or 2 "Much" or "Very much improved") at endpoint is often reported as a secondary outcome using summary statistics [3].

Mechanism of Action and Clinical Workflow

This compound is a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [3] [6]. Its triple monoamine activity is hypothesized to underpin its efficacy on core ADHD symptoms and global functioning. The following diagram illustrates this proposed mechanism and its link to clinical assessment.

CTN This compound (CTN) Administration NET Norepinephrine Reuptake Inhibition CTN->NET DAT Dopamine Reuptake Inhibition CTN->DAT SERT Serotonin Reuptake Inhibition CTN->SERT Effect Increased monoamine levels in the synaptic cleft NET->Effect DAT->Effect SERT->Effect Symptom Improvement in Core ADHD Symptoms: Inattention, Hyperactivity, Impulsivity Effect->Symptom CGI Clinician observes global improvement as measured by CGI-S reduction Symptom->CGI

Key Insights for Research and Development

  • Novel Mechanism: As an NDSRI, this compound offers a non-stimulant, non-scheduled pharmacological option. Its serotonergic activity is a key differentiator, with theoretical potential to benefit emotional dysregulation and anxiety often comorbid with ADHD, though this requires further dedicated study [6].
  • Tolerability Profile: The safety profile is crucial for long-term use. In the 52-week adult trial, the most common adverse events (e.g., insomnia, nausea, diarrhea) were mostly mild to moderate, with a discontinuation rate of 12.3% due to TEAEs. No serious adverse events were deemed related to the drug [3] [4].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further elaboration on any specific aspect, please feel free to ask.

References

centanafadine phase 3 study design randomized double-blind placebo-controlled

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Centanafadine for ADHD

This compound is a novel, potential first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) under investigation for ADHD treatment [1] [2]. Its triple reuptake mechanism differentiates it from traditional stimulants and non-stimulants, offering a new therapeutic option.

Clinical Trial Designs and Populations

Phase 3 development program includes randomized, double-blind, placebo-controlled trials in adults and adolescents.

  • Adult Studies: Two pivotal 6-week trials (NCT03605680, NCT03605836) evaluated 200 mg/day and 400 mg/day sustained-release (SR) this compound in adults (18-55 years) with moderate to severe ADHD [3].
  • Adolescent Study: One 6-week trial (NCT05257265) evaluated once-daily this compound (164.4 mg, 328.8 mg) in adolescents (13-17 years) with a primary ADHD diagnosis [4] [5].
  • Long-Term Safety Study: A 52-week open-label study (NCT03605849) assessed long-term safety of 400 mg/day this compound SR in adults [1].
Efficacy and Safety Data Summary

Data from the Phase 3 trials demonstrate this compound's efficacy and generally favorable safety profile. The tables below summarize key outcomes.

Table 1: Efficacy Outcomes from Phase 3 Trials

Study Population Dose Primary Endpoint: Change in ADHD Scale Score (LS Mean vs. Placebo) P-value vs. Placebo Effect Size vs. Placebo
Adults (Study 1) [3] 200 mg/day -3.16 (AISRS) 0.019 -0.28
400 mg/day -2.74 (AISRS) 0.039 -0.24
Adults (Study 2) [3] 200 mg/day -4.01 (AISRS) 0.002 -0.37
400 mg/day -4.47 (AISRS) 0.001 -0.40
Adolescents [5] 164.4 mg/day -4.35 (ADHD-RS-5)* Not Significant N/A
328.8 mg/day -18.50 (ADHD-RS-5) 0.0006 N/A

*A numerical improvement was observed, but the primary endpoint was not met.

Table 2: Safety and Tolerability Profile

Assessment Short-Term Adult Trials (6-Week) [3] Long-Term Adult Trial (52-Week) [1] Adolescent Trial (6-Week) [5]
Most Common TEAEs (≥5% in any group) Nausea, Decreased Appetite, Headache [3] Insomnia (8.0%), Nausea (7.7%), Diarrhea (7.0%), Headache (7.0%) [1] Decreased Appetite, Nausea, Headache, Rash [5]
TEAE Severity Mostly mild or moderate [3] Mostly mild or moderate [1] Mostly mild or moderate; 3 severe events reported [5]
Discontinuation due to TEAEs Low incidence [3] 12.3% (80/653 participants) [1] Not Specified
Serious AEs Low incidence [3] 1.8% (12/653 participants); none deemed drug-related [1] Not Specified
Abuse Potential Low incidence of abuse-related AEs [3] Not a focus of long-term study No indications of abuse or diversion [2]

Experimental Protocols

The following section details the standardized methodologies employed in the Phase 3 clinical trials for this compound.

Protocol 1: Core Randomized Controlled Trial (RCT) Design

This protocol outlines the common structure for the 6-week, pivotal Phase 3 trials [3] [5].

  • 1.1 Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter.
  • 1.2 Randomization & Blinding: Participants were randomized 1:1:1 to this compound or placebo. Treatment assignments were computer-generated and stratified by study site. All participants and investigators were blinded [3].
  • 1.3 Key Eligibility Criteria:
    • Inclusion: Males and females (adults 18-55; adolescents 13-17) meeting DSM-5 criteria for ADHD. Participants had moderate to severe symptoms, typically with a baseline AISRS total score around 38.7 (adults) or similar severity on ADHD-RS-5 (adolescents) [3] [5].
    • Exclusion: Uncontrolled comorbid psychiatric disorders; prior lack of benefit from ≥2 ADHD therapies of different classes; use of prohibited medications; positive alcohol or drug screen [1].
  • 1.4 Study Pharms & Dosing:
    • Screening/Washout: Up to 28 days [3].
    • Single-Blind Placebo Run-in: 7 days to establish baseline and exclude placebo responders [3].
    • Double-Blind Treatment: 42 days (6 weeks). Dosing was twice daily for adult SR formulations and once daily for adolescents. The 400 mg/day adult group started at 200 mg/day for 7 days before escalation [3] [5].
  • 1.5 Primary Efficacy Endpoint: Change from baseline to Day 42 in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score for adult trials [3] and the ADHD Rating Scale-5 (ADHD-RS-5) total score for the adolescent trial [5].
  • 1.6 Key Secondary Endpoints: Included the Clinical Global Impression–Severity of Illness Scale (CGI-S) [3].
  • 1.7 Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), clinical laboratories, vital signs, electrocardiograms, and suicidal ideation/behavior using the Columbia-Suicide Severity Rating Scale (C-SSRS) [3] [1].

The workflow for this core RCT design is summarized in the diagram below:

G Start Screening & Washout (Up to 28 days) A Single-Blind Placebo Run-in (7 days) Start->A B Baseline Assessment (AISRS/ADHD-RS-5, CGI-S) A->B C Randomization 1:1:1 B->C E1 This compound Group 1 C->E1 E2 This compound Group 2 C->E2 E3 Placebo Group C->E3 D Double-Blind Treatment (42 days / 6 weeks) F Efficacy & Safety Assessment (Week 6 Primary Endpoint) D->F E1->D E2->D E3->D G Study Completion F->G

Protocol 2: Long-Term Safety Study Design

This protocol describes the 52-week open-label study designed to assess the long-term profile of this compound [1].

  • 2.1 Study Design: Phase 3, open-label, multicenter, 52-week treatment with a 10-day safety follow-up.
  • 2.2 Participant Cohorts:
    • Rollover: Adults completing one of the prior 6-week Phase 3 trials.
    • De Novo: Newly enrolled adults meeting the same core eligibility criteria.
  • 2.3 Dosing Regimen: All participants received twice-daily this compound SR. They started at 200 mg/day for 7 days, then were up-titrated to the target 400 mg/day from day 8 through week 52. Dose reduction to 200 mg/day was permitted for tolerability [1].
  • 2.4 Primary Objective: Assess long-term safety and tolerability, measured by TEAEs, vital signs, lab results, and ECG [1].
  • 2.5 Exploratory Efficacy Assessments: Included the AISRS and CGI-S, analyzed using summary statistics [1].

Mechanism of Action and Workflow

This compound's mechanism as a triple reuptake inhibitor targets the complex neurobiology of ADHD, which involves dysregulation of dopaminergic, noradrenergic, and potentially serotonergic neurotransmission [3] [2].

The diagram below illustrates the drug's proposed mechanism of action at the synaptic level.

G Presynaptic Presynaptic Neuron NT_NE Norepinephrine (NE) Presynaptic->NT_NE Release NT_DA Dopamine (DA) Presynaptic->NT_DA Release NT_5HT Serotonin (5-HT) Presynaptic->NT_5HT Release Synapse Synaptic Cleft Postsynaptic Postsynaptic Neuron NT_NE->Postsynaptic Bind to Receptors NT_DA->Postsynaptic Bind to Receptors NT_5HT->Postsynaptic Bind to Receptors Transporter_NE NE Transporter Transporter_NE->NT_NE Reuptake Blocked Transporter_DA DA Transporter Transporter_DA->NT_DA Reuptake Blocked Transporter_5HT 5-HT Transporter Transporter_5HT->NT_5HT Reuptake Blocked This compound This compound Molecule This compound->Transporter_NE Inhibits This compound->Transporter_DA Inhibits This compound->Transporter_5HT Inhibits

Conclusion

The Phase 3 clinical program demonstrates that this compound is an effective and generally well-tolerated treatment for ADHD in adults and adolescents. Its novel NDSRI mechanism, with efficacy observed within one week and a safety profile distinct from traditional stimulants, positions it as a promising therapeutic alternative. These application notes and protocols provide a framework for researchers to understand its clinical development and potential application.

References

centanafadine adult ADHD outcome measures efficacy endpoints

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Endpoints: Centanafadine in Adult ADHD

The following tables summarize the core efficacy findings and common adverse events from two Phase 3, randomized, double-blind, placebo-controlled trials of this compound sustained-release (SR) tablets in adults with ADHD [1] [2].

Table 1: Primary and Secondary Efficacy Endpoints at Day 42

Study & Treatment Group Change in AISRS Total Score (LS Mean) LS Mean Difference vs. Placebo (95% CI) P-value Effect Size vs. Placebo
Study 1
― Placebo -8.1 [3]
― this compound 200 mg/d -12.1 [3] -3.16 0.019 -0.28
― this compound 400 mg/d -12.5 [3] -2.74 0.039 -0.24
Study 2
― Placebo -8.1 [3]
― this compound 200 mg/d -12.1 [3] -4.01 0.002 -0.37
― this compound 400 mg/d -12.5 [3] -4.47 0.001 -0.40
Key Secondary Endpoint: CGI-S Change
Both Studies Statistically significant improvement for both doses vs. placebo < 0.05 [2]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Pooled Analysis [1] [2]

Adverse Event Incidence (Pooled from Phase 3 Trials)
Decreased Appetite >5% and <7%
Headache >5% and <7%
Nausea >5% and <7%
Dry Mouth >5% and <7%
Upper Respiratory Tract Infection >5% and <7%
Diarrhea >5% and <7%

Experimental Protocols

Protocol 1: Pivotal Phase 3 Clinical Trials in Adults

1. Study Design

  • Title: Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults with ADHD [1].
  • Design: Two Phase 3 randomized, double-blind, placebo-controlled, parallel-group studies.
  • Sites: Study 1: 45 U.S. sites; Study 2: 48 U.S. sites [1].
  • Duration: 6-week double-blind treatment period, preceded by a single-blind, 1-week placebo run-in [1].

2. Participant Selection (Inclusion/Exclusion Criteria)

  • Participants: Adults aged 18-55 years with a DSM-5 diagnosis of ADHD [1].
  • Disease Severity: Moderate to severe ADHD, with a mean baseline AISRS total score of 38.7 across both studies [1].
  • Key Exclusion: A ≥30% improvement in the Adult ADHD Self-report Symptom Checklist (ASRS) score during the placebo run-in period [1].

3. Randomization & Dosing

  • Randomization: 1:1:1 ratio via computer-generated codes, stratified by study site [1].
  • Regimens:
    • Group 1: this compound-SR 200 mg total daily dose (TDD), administered as 100 mg twice daily from Day 1 [1] [2].
    • Group 2: this compound-SR 400 mg TDD, initiated at 200 mg TDD and escalated to 400 mg TDD on Day 8 [1].
    • Group 3: Matching placebo, twice daily [1].

4. Primary & Secondary Outcome Measures

  • Primary Efficacy Endpoint: Change from baseline to Day 42 in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score [1]. The AISRS is a validated, interview-based assessment of the 18 DSM-based ADHD symptoms in adults, with hyperactive/impulsive and inattention subscales [2].
  • Key Secondary Efficacy Endpoint: Change from baseline to Day 42 in the Clinical Global Impression–Severity of Illness (CGI-S) scale [1].

5. Safety & Tolerability Assessment

  • Parameters: Treatment-emergent adverse events (TEAEs), clinical laboratories, vital signs, electrocardiogram (ECG) measures, and potential abuse-related AEs [1].
  • Follow-up: A 10-day safety follow-up period after the last dose [1].
Protocol 2: Long-Term Safety & Tolerability Study

1. Study Design

  • Title: A 52-week open-label safety and tolerability study of this compound SR in adults with ADHD [4].
  • Design: Phase 3, open-label, multicenter trial.
  • Participants: Adults who completed a prior Phase 3 trial ("rollover") or newly enrolled ("de novo") patients [4].

2. Dosing Regimen

  • Initiation: All participants started with CTN SR 200 mg TDD twice daily on Days 1-7 [4].
  • Maintenance: Up-titrated to the target dose of CTN SR 400 mg TDD on Day 8, which was maintained through Week 52. Dose reduction to 200 mg TDD was permitted for tolerability [4].

3. Primary Outcome & Assessments

  • Primary Endpoint: Long-term safety and tolerability of CTN SR 400 mg TDD, assessed by TEAEs, clinical laboratories, vital signs, and ECG [4].
  • Exploratory Efficacy: Assessed using the AISRS and CGI-S scales at scheduled intervals [4].

The workflow and patient journey for these protocols are summarized in the diagram below:

Start Screening & Washout (Up to 28 days) PlaceboRunIn Single-blind Placebo Run-in (7 days) Start->PlaceboRunIn Randomize Randomization 1:1:1 PlaceboRunIn->Randomize Group1 Group 1: this compound 200 mg/d for 42 days Randomize->Group1 Group2 Group 2: this compound 200 mg/d → 400 mg/d (from Day 8) Randomize->Group2 Group3 Group 3: Placebo for 42 days Randomize->Group3 Endpoint Primary Endpoint: Change in AISRS at Day 42 Group1->Endpoint Group2->Endpoint Group3->Endpoint FollowUp Safety Follow-up (10 days) Endpoint->FollowUp

Mechanism of Action & Drug Profile

This compound is classified as a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [5] [6]. Its strongest affinity is for the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter [6]. This triple reuptake inhibition is considered a "stimulant with nonstimulant characteristics" and is hypothesized to effectively address core ADHD symptoms while having a lower abuse potential than traditional stimulants [1] [7].

The diagram below illustrates the drug's mechanism of action at the synaptic level.

Pre Presynaptic Neuron Synapse Synaptic Cleft Pre->Synapse Releases NE, DA, 5-HT Post Postsynaptic Neuron Synapse->Post Neurotransmitter Binding NET Norepinephrine Transporter (NET) NET->Pre Reuptake DAT Dopamine Transporter (DAT) DAT->Pre Reuptake SERT Serotonin Transporter (SERT) SERT->Pre Reuptake This compound This compound (NDSRI) This compound->NET Inhibits This compound->DAT Inhibits This compound->SERT Inhibits

Application Notes for Researchers

  • Dosing Considerations: The 400 mg/day dose required a one-week titration from 200 mg/day. Efficacy was demonstrated at both 200 mg/day and 400 mg/day, though effect sizes varied between the two identical studies, suggesting that finding the minimal effective dose for individuals is important [1].
  • Speed of Onset: A key differentiator from some non-stimulants is the rapid onset of action. Significant improvement was observed as early as the first week of treatment in both adult and pediatric studies, which is closer to the profile of stimulants [7] [5].
  • Safety Profile: The overall rate of TEAEs was low in the 6-week studies, with a small dose-dependent increase [1]. The 52-week open-label study confirmed the long-term tolerability of the 400 mg/day dose, with most AEs being mild to moderate. Insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%) were the most common TEAEs in long-term use [4].
  • Abuse Potential: Preclinical and early human abuse liability studies suggested this compound may have less abuse potential than schedule II stimulants like lisdexamfetamine, making it a promising alternative in populations at risk for substance misuse [1] [3].

References

Application Note: Long-Term Safety of Centanafadine in Adults with ADHD

Author: Smolecule Technical Support Team. Date: February 2026

Title: A 52-Week, Open-Label, Multicenter Study to Evaluate the Long-Term Safety and Tolerability of Centanafadine Sustained-Release Tablets in Adults with Attention-Deficit/Hyperactivity Disorder

Study Identification: NCT03605849 [1]

Sponsor: Otsuka Pharmaceutical Development & Commercialization, Inc. [2]


Background and Rationale

This compound (CTN) is a potential first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) in development for treating ADHD [1]. While prior 6-week phase 3 trials demonstrated its short-term efficacy and safety, this 52-week study was designed to fulfill the critical need for understanding its long-term safety, tolerability, and exploratory efficacy in adults with ADHD [1] [3].

Study Methodology

2.1. Study Design This was a phase 3, 52-week, open-label, multicenter trial conducted across 98 sites in the United States from February 2019 to September 2021 [1]. The trial included a screening period (for de novo participants only), a 52-week open-label treatment period, and a 10-day safety follow-up period [1].

2.2. Participant Criteria The study enrolled 662 adults aged 18-55 years meeting DSM-5 criteria for ADHD [1] [2].

  • Inclusion: Participants were either "rollover" subjects who had completed previous double-blind phase 3 trials or "de novo" subjects. All participants had to potentially benefit from CTN, in the investigator's opinion [1] [2].
  • Exclusion: Key exclusion criteria included uncontrolled comorbid psychiatric disorders, a history of no benefit from two or more ADHD therapies of different classes, use of prohibited medications, and a positive screen for alcohol, cocaine, or other illicit drugs [1] [2].

2.3. Dosing and Administration All participants received CTN SR twice daily [1]. The dose was initiated at 200 mg total daily dose (TDD) for the first 7 days and then up-titrated to the target dose of 400 mg TDD from day 8 onwards, which was maintained through week 52. A temporary dose reduction to 200 mg TDD was permitted for tolerability issues [1].

2.4. Safety and Efficacy Assessments The table below summarizes the key assessments used in the study.

Table 1: Safety and Efficacy Assessments in Trial NCT03605849

Assessment Category Specific Measures Primary Purpose
Primary Safety Treatment-Emergent Adverse Events (TEAEs) [1] Incidence, nature, and severity of adverse events
Clinical Laboratory Tests (e.g., blood chemistry) [1] Monitor for biochemical abnormalities
Vital Signs (e.g., blood pressure, heart rate) [1] Monitor for cardiovascular effects
Electrocardiogram (ECG) [1] Assess cardiac electrical activity
Secondary Safety Study Medication Withdrawal Questionnaire (SMWQ) [1] Assess withdrawal symptoms
Columbia-Suicide Severity Rating Scale (C-SSRS) [1] Monitor for suicidal ideation and behavior
Exploratory Efficacy Adult Investigator Symptom Rating Scale (AISRS) [1] Measure change in core ADHD symptoms
Clinical Global Impression of Severity (CGI-S) [1] Assess overall illness severity
ADHD Impact Module-Adult (AIM-A) [4] Evaluate functional impact of ADHD

Experimental Workflow

The following diagram illustrates the participant flow and key procedures in the study.

G cluster_1 52-Week Open-Label Treatment Start Adults with ADHD (N=662 Enrolled) Screening Screening (up to 28 days) (De Novo participants only) Start->Screening De Novo Baseline Baseline Assessments Start->Baseline Rollover Screening->Baseline Treatment Open-Label Treatment All participants receive: Days 1-7: CTN SR 200 mg/day BID Day 8 onwards: CTN SR 400 mg/day BID Baseline->Treatment ClinicVisits Clinic Visits for Assessment (Weeks 1, 2, 4, 8, 12, 16, 20, 26, 32, 38, 44, 52/ET) Treatment->ClinicVisits End 10-Day Safety Follow-up (Phone calls & clinic visit) ClinicVisits->End Completed Trial Completed (n=345) End->Completed Discontinued Discontinued (n=308) End->Discontinued Included in analysis

Key Findings and Results

4.1. Safety and Tolerability Results The study provided comprehensive safety data over one year of treatment [1] [4].

  • Treatment-Emergent Adverse Events (TEAEs): 61.4% of participants reported at least one TEAE. The majority were mild or moderate in severity.
  • Common TEAEs: The most frequently reported adverse events were insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%).
  • Discontinuations and Serious AEs: 12.3% of participants discontinued due to TEAEs. Serious AEs occurred in 1.8% of participants, but none were considered related to CTN SR by the investigators.
  • Other Safety Measures: Scores on the Study Medication Withdrawal Questionnaire (SMWQ) were low throughout the trial. Suicidal ideation or behavior was reported in 2.0% of participants per the C-SSRS. No concerning trends were identified in laboratory values, vital signs, or ECGs.

4.2. Exploratory Efficacy Results The study also collected data on the long-term effectiveness of this compound [1] [4].

  • AISRS Scores: The mean AISRS total score improved by 57% from baseline to week 52.
  • CGI-S Scores: The mean Clinical Global Impression of Severity score improved by 1.5 points from baseline.

Table 2: Summary of Key Efficacy Outcomes at Week 52

Efficacy Measure Baseline Mean (SD) Change at Week 52 (SD)
AISRS Total Score 34.4 (10.3) -20.4 (11.9)
AISRS Inattentive Score 19.2 (5.6) -11.2 (6.6)
AISRS Hyperactive-Impulsive Score 15.2 (6.0) -9.2 (6.2)
CGI-S Score 4.2 (0.9) -1.5 (1.1)
AIM-A Score 6.5 (1.8) +1.23 (2.0)

Conclusion

This 52-week open-label study (NCT03605849) demonstrated that this compound SR at a 400 mg total daily dose was safe and well-tolerated for the long-term treatment of adults with ADHD [1]. The most common adverse events were mild to moderate and consistent with the drug's pharmacologic profile. Furthermore, the exploratory efficacy data showed sustained and meaningful improvement in ADHD symptom severity and overall clinical condition throughout the one-year treatment period [1] [4]. These results support this compound as a viable potential treatment option for the management of ADHD in adults.


References

centanafadine human abuse liability study design results

Author: Smolecule Technical Support Team. Date: February 2026

Centanafadine & Abuse Potential Overview

This compound is a first-in-class investigational drug for ADHD, classified as a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [1]. Its abuse potential is a critical area of investigation because it could offer a non-scheduled alternative to current stimulant therapies, which are Schedule II controlled substances in the U.S. due to their high abuse potential [2].

Preclinical data and an exploratory human abuse liability study using an immediate-release formulation suggested that this compound's abuse potential might be lower than that of commonly prescribed stimulants [3]. The completion of a dedicated Human Abuse Liability (HAL) study for this compound in adults with ADHD was announced in a press release [4]. This study was designed to evaluate the abuse potential of two this compound doses against Schedule II comparators, including d-amphetamine and lisdexamfetamine, in qualified recreational stimulant users [4]. Despite the study's completion, the specific design details and results have not been published in the available sources.

Clinical Safety and Efficacy Profile

Although the specific HAL study results are not available, data from Phase 2 and Phase 3 clinical trials provide relevant context on the drug's general safety and tolerability, which indirectly informs its safety profile. The table below summarizes the treatment-emergent adverse events (TEAEs) reported across these trials.

Trial Phase/Duration Population Dosage Common TEAEs (>2% & >Placebo) Serious TEAEs / Abuse-Related AEs

| Phase 3 (6-week) [3] | Adults with ADHD | 200 mg/day & 400 mg/day | - Decreased appetite

  • Nausea
  • Rash
  • Fatigue
  • Upper abdominal pain
  • Somnolence | "Incidences of serious TEAEs and abuse potential–related AEs were low." | | Phase 3 (52-week) [2] | Adults with ADHD | 400 mg/day | - Insomnia (8.0%)
  • Nausea (7.7%)
  • Diarrhea (7.0%)
  • Headache (7.0%) | Serious AEs: 1.8% of participants. None were assessed as related to this compound by investigators. | | Phase 3 (6-week) [1] | Children & Adolescents with ADHD | Weight-based low & high dose | - Decreased appetite
  • Nausea
  • Rash
  • Fatigue
  • Upper abdominal pain
  • Somnolence | Consistent with the wider clinical development program; overall safety and tolerability results were favorable. |

A dedicated Thorough QT (TQT) study also investigated this compound's effect on cardiac repolarization—a key safety consideration. The study found that even at a supratherapeutic dose of 800 mg, the drug had no clinically meaningful effect on the QTc interval, indicating a low risk for drug-induced arrhythmia [5].

Protocol Framework for a Human Abuse Liability Study

For researchers designing a HAL study for an NDSRI like this compound, the general framework involves key methodological components, even though the specific protocol for this compound is not public. The workflow outlines the core design elements:

G Start HAL Study Protocol Framework P1 Population Definition Start->P1 P2 Study Design Start->P2 P3 Interventions & Comparators Start->P3 P4 Primary Endpoints Start->P4 S1 Recreational stimulant users Non-treatment-seeking adults P1->S1 S2 Randomized, double-blind Placebo- and active-controlled Crossover design P2->S2 S3 Test Drug (2 doses) Placebo Active Comparators (Schedule II stimulants) P3->S3 S4 Drug Liking (Visual Analog Scale) Overall Drug Liking Take Drug Again P4->S4

The standard methodology includes [4]:

  • Population: The study enrolls qualified recreational stimulant users, who are non-treatment-seeking adults with a history of recreational use of central nervous system stimulants. This population can reliably distinguish between drugs with known abuse potential and placebo.
  • Design: A randomized, double-blind, placebo- and active-controlled study is the gold standard. A crossover design, where each participant receives all treatments in a randomized sequence, is often employed to reduce variability and increase statistical power.
  • Interventions/Comparators: The study typically includes at least two doses of the test drug (this compound), a placebo, and one or more Schedule II active comparators (such as d-amphetamine or lisdexamfetamine).
  • Primary Endpoints: The key outcomes are subjective measures collected using Visual Analog Scales (VAS), which typically include "Drug Liking," "Overall Drug Liking," and "Take Drug Again."

Key Considerations for Researchers

For scientists in this field, the case of this compound highlights several important points:

  • NDSRI Mechanism: As a triple reuptake inhibitor, this compound represents a novel pharmacologic class for ADHD. Understanding its abuse liability is crucial as the combined neurotransmitter activity does not have a direct precedent in approved ADHD therapies [3] [1].
  • Regulatory Context: The FDA encourages the development of non-controlled alternative treatments for ADHD, making the outcome of HAL studies a pivotal factor in a drug's regulatory pathway and labeling [2].
  • Indirect Evidence: In the absence of published HAL results, the overall low rate of abuse-related adverse events in general clinical trials and the completion of a formal HAL study are positive, though not conclusive, indicators [3].

References

centanafadine treatment-emergent adverse events management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Centanafadine TEAEs

Question Summary of Evidence from Clinical Trials
What is the most common dosing regimen for this compound SR? In adult trials, the 400 mg Total Daily Dose (TDD), administered as 200 mg twice daily, was the most extensively studied and recommended effective dose [1] [2]. In adolescents, a once-daily dose of 328.8 mg was found to be efficacious [3].
What are the nature and severity of common TEAEs? TEAEs were typically mild to moderate in severity. The most frequently reported events included decreased appetite, nausea, headache, insomnia, and diarrhea [4] [2] [3].
Are there any serious safety concerns or black box warnings? Clinical trials reported low incidences of serious adverse events (SAEs), and none were considered related to this compound in the long-term study [2]. Unlike some stimulants, it carries no boxed warning for abuse potential, and early studies suggest a lower abuse liability [4] [5].
How does the TEAE profile change with long-term use? A 52-week open-label study showed that the safety profile remained consistent over time, with no new safety signals emerging. 61.4% of participants reported at least one TEAE, leading to a discontinuation rate of 12.3% due to TEAEs [2].
Is there a dose-dependent relationship for TEAEs? Yes, a small increase in TEAE occurrence was observed with increasing doses [1] [6]. This was also seen in the adolescent trial, where the higher dose (328.8 mg) had a higher TEAE rate (50.3%) compared to the lower dose (31.4%) and placebo (23.8%) [3].

Troubleshooting & TEAE Management Protocols

Protocol 1: Management of Common TEAEs For frequently observed TEAEs like decreased appetite, nausea, and headache, the following approaches are recommended based on clinical trial experiences [4] [2] [3]:

  • Dose Adjustment: A temporary dose reduction to 200 mg TDD can be considered to manage tolerability issues. After symptoms resolve, re-titration to the target dose may be attempted [2].
  • Symptomatic Management: Advise patients to take medication with food to mitigate nausea and decreased appetite. For headache, standard over-the-counter analgesics can be used, provided there are no contraindications.
  • Monitoring: Actively monitor the duration and intensity of common TEAEs during the first few weeks of treatment, as this is when they are most likely to occur.

Protocol 2: Addressing Less Common or Moderate TEAEs For events such as rash, insomnia, or diarrhea [2] [3]:

  • Clinical Assessment: For rash, a careful assessment is required to rule out other causes. If the rash is mild and not suspected to be drug-related, symptomatic treatment and continued observation may be sufficient.
  • Behavioral Guidance: For insomnia, recommend taking the second daily dose no later than early afternoon to minimize impact on sleep.
  • Hydration and Diet: For diarrhea, ensure adequate hydration. The symptom is often transient.

Protocol 3: Handling of Serious Adverse Events (SAEs) While SAEs were rare in trials, a strict protocol must be followed [7]:

  • Immediate Action: Discontinue this compound immediately upon suspicion of a serious adverse event.
  • Reporting: All SAEs must be reported to the study sponsor and the relevant regulatory authorities (e.g., via FDA MedWatch) within mandated timelines. The minimum dataset for reporting includes an identifiable patient, an identifiable reporter, product exposure, and the event [7].
  • Causality Assessment: Investigators must determine if there is a "reasonable possibility" the event was causally related to this compound exposure, based on factors like temporal relationship and biological plausibility [7].

Experimental & Regulatory Workflow

The following diagram outlines the key workflow for detecting, assessing, and reporting adverse events during a clinical trial, as per regulatory guidelines [7].

AE_Workflow Start AE Detected Assess Assess AE Characteristics Start->Assess Serious Serious AE? Assess->Serious Expected Unexpected AE? Serious->Expected Yes Standard Record in Standard Safety Report Serious->Standard No Related Reasonably Possibly Related? Expected->Related Yes Expected->Standard No Expedite Expedited Reporting Required Related->Expedite Yes Related->Standard No End Case Closed Expedite->End Standard->End

This compound's Mechanism of Action

Understanding the drug's mechanism is fundamental to interpreting its efficacy and adverse event profile. This compound is a norepinephrine-dopamine-serotonin reuptake inhibitor (NDSRI) [4] [5]. The following diagram illustrates its primary mechanism at the synapse.

Centanafadine_Mechanism Pre Presynaptic Neuron Synapse Synaptic Cleft Pre->Synapse Releases NE, DA, 5-HT Post Postsynaptic Neuron Synapse->Post Neurotransmitter Binding NET Norepinephrine Transporter (NET) Synapse->NET DAT Dopamine Transporter (DAT) Synapse->DAT SERT Serotonin Transporter (SERT) Synapse->SERT Inhibit This compound Inhibition Inhibit->NET Inhibit->DAT Inhibit->SERT

This mechanism results in increased extracellular levels of norepinephrine, dopamine, and, to a lesser extent, serotonin in the prefrontal cortex [4]. The potent inhibition of NET and DAT is primarily responsible for the improvement in core ADHD symptoms, while the serotonergic activity is theorized to help with emotional dysregulation and may mitigate some stimulant-like side effects [5].

References

centanafadine tolerability profile vs traditional stimulants

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Tolerability and Safety Data

For a comprehensive technical understanding, here is a detailed breakdown of safety data from clinical trials.

Safety Parameter Details from Clinical Trials
Common Adverse Events (AEs) In a 52-week open-label study in adults, the most common TEAEs were insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%). Most were mild or moderate [1].
Serious Adverse Events (SAEs) In the same long-term study, SAEs occurred in 1.8% of participants. Investigators assessed none as related to centanafadine [1].
Discontinuation Rate About 12.3% of participants discontinued treatment due to TEAEs over 52 weeks [1].
Abuse Potential Clinical trials reported no indications of abuse or diversion [2]. An exploratory human abuse liability study suggested a lower abuse potential than traditional stimulants [3].
Cardiovascular Effects Unlike traditional stimulants, which are associated with increases in heart rate and blood pressure [4], the 52-week safety study did not highlight these as major concerns, suggesting a potentially favorable profile [1].

Experimental Protocols for Comparison

The core evidence for these comparisons comes from Matching-Adjusted Indirect Comparisons (MAICs), a validated statistical methodology used when head-to-head trial data is unavailable [5] [6].

Start Start: Identify Evidence Gap IPD Obtain Individual Patient Data (IPD) for this compound Trials Start->IPD Agg Identify Published Aggregate Data for Comparator Trials Start->Agg Match Propensity Score Matching & Weighting of IPD IPD->Match Agg->Match Compare Compare Balanced Populations (Safety & Efficacy Outcomes) Match->Compare Result Result: Adjusted Indirect Comparison Compare->Result

MAIC Workflow for this compound

  • Data Sources: The MAICs used patient-level data from this compound trials and published aggregate data from long-term trials of lisdexamfetamine (NCT00337285), methylphenidate (NCT00326300), and atomoxetine (NCT00190736) [5].
  • Matching & Weighting: To balance cross-trial differences, this compound trial populations were weighted using propensity scores to match the baseline characteristics (e.g., age, sex, disease severity) of the comparator trial populations [5] [6].
  • Outcome Assessment: Compared outcomes included rates of specific AEs and mean change in ADHD symptom scales (AISRS or ADHD-RS) over the long-term (up to 52 weeks) [5].

Frequently Asked Questions for Researchers

Q1: What is the clinical significance of this compound's serotonin activity? While its strongest affinities are for norepinephrine and dopamine transporters, this compound's serotonergic activity is greater than that of traditional stimulants [2]. This triple reuptake inhibition is theorized to potentially benefit emotional dysregulation and anxiety, which are common comorbidities in ADHD. However, robust clinical data proving direct efficacy for these mood symptoms is still emerging [2].

Q2: How does the onset of efficacy for this compound compare to other non-stimulants? this compound demonstrates a relatively rapid onset of action. In adolescent and adult trials, a statistically significant separation from placebo was observed as early as Week 1 [2] [7]. This is notably faster than some other non-stimulants, which can take several weeks to reach full effect [7].

Q3: In which patient populations might this compound be a prioritized option? Based on its profile, this compound may be a suitable option for:

  • Individuals at risk for stimulant misuse, given its low abuse potential [2] [3].
  • Patients who cannot tolerate common stimulant side effects like insomnia and decreased appetite [5] [6].
  • Those with comorbid emotional symptoms, where the serotonergic mechanism may offer theoretical benefits, though more evidence is needed [2].

Q4: What are the key limitations of the current comparative data? The primary limitation is the reliance on indirect comparisons (MAICs) instead of head-to-head randomized controlled trials. While MAIC is a well-validated method, it can never fully account for all cross-trial differences. Conclusions are strengthened when multiple MAICs using different comparator trials yield consistent results [5] [6].

References

centanafadine dose optimization 200mg vs 400mg efficacy safety

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Profile: 200 mg vs. 400 mg

Table 1: Efficacy Endpoints from Phase 3 Adult Trials (6-Week Treatment) [1]

Efficacy Measure 200 mg TDD 400 mg TDD Placebo
Study 1: LSM Difference vs Placebo in AISRS at Day 42 -3.16 (p=0.019) -2.74 (p=0.039)
Study 1: Effect Size vs Placebo -0.28 -0.24
Study 2: LSM Difference vs Placebo in AISRS at Day 42 -4.01 (p=0.002) -4.47 (p=0.001)
Study 2: Effect Size vs Placebo -0.37 -0.40
Key Secondary Endpoint: Significant improvement in CGI-S at Day 42 in both studies for both doses [2].

Table 2: Safety and Tolerability Profile [1] [3]

Parameter 200 mg TDD 400 mg TDD Notes
Most Common TEAEs (Incidence >5% & >Placebo) Decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, diarrhea [2]. In pooled analysis, no TEAE exceeded 7% incidence [2].
TEAE Leading to Discontinuation --- 12.3% (in 52-week study) Data for 400 mg TDD from long-term study [3].
Serious Adverse Events (SAEs) Low incidence; none considered drug-related in long-term study [3].
Abuse Potential Low, based on human abuse liability study [1].
Cardiac Repolarization (QTc) No clinically meaningful effect at supratherapeutic dose (800 mg TDD) [4].

Detailed Experimental Protocols

For your experimental design and troubleshooting, here are the methodologies from key studies.

Phase 3 Pivotal Trial Design (Adults)

This protocol established the efficacy and safety of 200 mg and 400 mg TDD [1].

  • Objective: To evaluate the efficacy, safety, and tolerability of centanafadine-SR (200 mg/d and 400 mg/d) versus placebo in adults (18-55 years) with moderate-to-severe ADHD.
  • Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.
  • Treatment Periods:
    • Screening/Washout: Up to 28 days.
    • Single-blind Placebo Run-in: 7 days to establish a baseline and exclude placebo responders.
    • Double-blind Treatment: 42 days. Subjects randomized 1:1:1 to:
      • 200 mg/d group: Received 200 mg TDD from Day 1.
      • 400 mg/d group: Titrated from 200 mg TDD on Day 1 to 400 mg TDD on Day 8.
      • Placebo group.
    • Safety Follow-up: 10 days post-last dose.
  • Primary Efficacy Endpoint: Change from baseline to Day 42 in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.
  • Key Secondary Endpoint: Change from baseline to Day 42 in the Clinical Global Impression–Severity of Illness Scale (CGI-S).

The workflow of this trial design is summarized in the diagram below.

G Phase 3 Clinical Trial Workflow Start Subject Screening & Washout (Up to 28 days) A Single-blind Placebo Run-in (7 days) Start->A B Exclude Placebo Responders? (≥30% improvement on ASRS) A->B C Randomization 1:1:1 B->C D1 Arm 1: this compound 200 mg/d (42 days) C->D1 D2 Arm 2: this compound 400 mg/d (42 days) C->D2 D3 Arm 3: Placebo (42 days) C->D3 E Primary Endpoint Analysis: Change in AISRS Score D1->E D2->E D3->E F Safety Follow-up (10 days post-dose) E->F

Thorough QT Study (Cardiac Safety)

This protocol is critical for assessing the proarrhythmic potential of a new drug [4].

  • Objective: To evaluate the effect of this compound on cardiac repolarization by measuring the QTc interval.
  • Design: Double-blind, randomized, placebo- and active-controlled (moxifloxacin 400 mg), 3-period crossover trial in healthy adults.
  • Dosing: A supratherapeutic dose of this compound-SR (800 mg TDD, given as 400 mg twice daily) was used to test safety margins.
  • ECG Assessments: Continuous digital 12-lead ECG monitoring was performed at multiple time points pre- and post-dose.
  • Primary Endpoint: Placebo-corrected change-from-baseline in QTc (ΔΔQTc), analyzed via concentration-QTc (C-QTc) modeling.
  • Result: The C-QTc slopes for this compound and its major metabolite were not statistically significant, indicating no clinically meaningful effect on cardiac repolarization [4].

Frequently Asked Questions for Researchers

Q1: How does the efficacy of this compound compare to established treatments like methylphenidate? An indirect comparison analysis suggests that this compound has comparable efficacy to controlled-release methylphenidate at 4 weeks but with a significantly lower risk of insomnia[-]. The effect sizes for this compound in adult trials (ranging from -0.24 to -0.40) [1] are generally consistent with nonstimulants and somewhat lower than those reported for some stimulants, positioning it as a viable nonstimulant option [5].

Q2: What is the recommended dosing titration strategy for the 400 mg TDD? The Phase 3 protocols specify a short titration for the 400 mg TDD group: initiate at 200 mg TDD on Day 1 and escalate to the target 400 mg TDD on Day 8. This was found to be well-tolerated [1].

Q3: Is there a safety advantage for the 200 mg dose over the 400 mg dose? While both doses demonstrated a good safety profile, the overall rate of treatment-emergent adverse events (TEAEs) showed a small increase with the increasing dose [1]. Therefore, the principle of "start low and go slow" applies. The 200 mg dose may be preferable for patients who are more sensitive to medication side effects.

Q4: What are the key exclusion criteria from clinical trials that are critical for safety? Standard exclusion criteria in these studies included [1] [4]:

  • Comorbid psychiatric diagnoses (e.g., psychotic symptoms, autism spectrum disorder).
  • Significant cardiovascular disease, history of clinically significant tachycardia, hypertension, or abnormal ECG findings (e.g., QTcF >450/470 ms).
  • History of seizures, substance abuse, or intellectual disability.

References

centanafadine handling decreased appetite nausea side effects

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Quantitative Profile

The table below summarizes the incidence of decreased appetite and nausea from pivotal clinical trials.

Population Dose Group Decreased Appetite Nausea Source & Study Details
Adults [1] [2] 400 mg/day (N=653) Information Missing 7.7% 52-week open-label study: Long-term safety study in adults. Most TEAEs were mild or moderate [1] [2].
Adolescents (13-17 years) [3] 328.8 mg/day (N=155) Most common TEAE (specific rate not provided) Most common TEAE (specific rate not provided) 6-week Phase 3 RCT: Side effects were generally mild to moderate. The most common TEAEs also included headache and rash [3].
Children (6-12 years) [4] [5] High-dose (weight-based) Most common TEAE (specific rate not provided) Most common TEAE (specific rate not provided) 6-week Phase 3 RCT: In a pooled analysis of pediatric trials, decreased appetite, nausea, rash, fatigue, upper abdominal pain, and somnolence were the most frequently observed (>2% and more frequent than placebo) [4] [5].

Troubleshooting FAQs for Clinical Researchers

Here are answers to common technical and operational questions based on reported trial protocols and outcomes.

  • Q1: What is the typical onset and duration for these side effects? Clinical observations from the 52-week adult study indicate that these Treatment-Emergent Adverse Events (TEAEs) are most frequently reported in the initial phases of treatment [1] [2]. The events were predominantly mild or moderate in severity, and their incidence tended to decrease over the course of the long-term study, suggesting that tolerance may develop [1] [2].

  • Q2: Were there specific protocols for dose adjustment in response to TEAEs? Yes. In the 52-week long-term safety study, the protocol allowed for a temporary dose reduction from 400 mg TDD to 200 mg TDD if tolerability issues arose, based on the investigator's clinical judgment [1] [2]. This indicates a predefined strategy for managing persistent side effects without discontinuing treatment entirely.

  • Q3: How does the safety profile of centanafadine compare to other ADHD medications? An indirect comparison study suggests that this compound has a significantly better short-term safety profile for specific gastrointestinal and other side effects compared to some common ADHD treatments [6]. Specifically, it was associated with a lower risk of lack of appetite and nausea compared to lisdexamfetamine, and a lower risk of nausea compared to both atomoxetine and viloxazine ER [6].

  • Q4: What was the discontinuation rate due to TEAEs? In the 52-week adult study, 12.3% (80 out of 653) of participants discontinued the trial due to treatment-emergent adverse events. It is important to note that serious adverse events were rare (1.8%) and none were assessed by the investigators as being related to this compound [1] [2].

Experimental Assessment Workflow

The following diagram outlines a recommended protocol for assessing and managing decreased appetite and nausea in subjects during clinical trials, based on general clinical practice and the handling of TEAEs in the cited studies.

fsm Start Subject Reports TEAE (Decreased Appetite/Nausea) Assess Assess Severity & Impact Start->Assess MildMod Mild/Moderate Event Assess->MildMod Confirmed Severe Severe or Persistent Event Assess->Severe Confirmed Monitor Continue Monitoring & Support MildMod->Monitor ConsiderDose Consider Temporary Dose Reduction Severe->ConsiderDose Monitor->ConsiderDose If No Improvement AssessResponse Re-assess Subject Post-Intervention ConsiderDose->AssessResponse Resolved TEAE Managed/Resolved AssessResponse->Resolved

Management Strategy Overview

The general approach to these TEAEs, as reflected in the trial designs, involves a stepped process:

  • Initial Assessment and Monitoring: For mild to moderate cases, the first step is continuous monitoring and providing supportive care to the subject, as many of these events are transient [1] [2].
  • Active Intervention: If side effects persist or impact subject well-being, a temporary dose reduction is a viable strategy that was formally included in the long-term study protocol to manage tolerability [1] [2].

I hope this technical support guide provides a clear and structured overview for your research and development work.

References

centanafadine special populations dosing renal hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Available Pharmacokinetic Data

The table below summarizes the key findings from the search results regarding centanafadine use in special populations.

Special Population Reported Finding Source & Context
Renal Impairment "No clinically relevant changes in PKs were observed in individuals with ... severe renal impairment." [1] Mentioned in a 2025 Thorough QT/QTc study.
Hepatic Impairment "No clinically relevant changes in PKs were observed in individuals with moderate hepatic ... impairment." [1] Mentioned in a 2025 Thorough QT/QTc study.

Experimental Protocol for PK Assessment

For researchers designing studies to investigate drug dosing in special populations, the following methodology from a typical thorough QT (TQT) trial provides a reference for rigorous assessment [1].

  • Study Design: A single-site, double-blind, randomized, placebo- and active-controlled (moxifloxacin), 3-period crossover TQT trial.
  • Participants: Healthy male and female adults (aged 18-65 years) were enrolled. Key exclusion criteria were a history of clinically significant cardiovascular disease, unexplained syncope, family history of long QT syndrome, or abnormal ECG findings at screening [1].
  • Treatments: A supratherapeutic dose (800 mg total daily dose) of this compound sustained-release (SR) was administered. This high dose is used to assess the maximum potential effect on cardiac repolarization.
  • ECG & PK Assessments: Continuous digital 12-lead ECG monitoring was initiated before dosing and continued for at least 16 hours post-dose. ECG measurements were taken at multiple time points and correlated with drug concentration levels in the blood (pharmacokinetics) for a concentration-QTc (C-QTc) analysis [1].
  • Endpoint Analysis: The primary endpoint was the placebo-corrected change from baseline in the QTc interval (ΔΔQTc). The analysis established there was no clinically meaningful effect of this compound on cardiac repolarization [1].

Decision Workflow for Study Design

The diagram below outlines a logical pathway for determining a study strategy for this compound in special populations based on current evidence.

Start Available Evidence: No dose adjustment needed for moderate hepatic or severe renal impairment Decision Is the population outside studied parameters? Start->Decision Path1 Proceed with standard dosing in clinical studies Decision->Path1 No Path2 Design dedicated PK study Decision->Path2 Yes SubSteps Key Steps for New Study: - Use supratherapeutic dose - Conduct in specific population - Intensive ECG & PK sampling - C-QTc analysis Path2->SubSteps

Frequently Asked Questions for Researchers

Have formal pharmacokinetic studies been conducted in renally or hepatically impaired populations? While the search results do not detail standalone PK studies for these populations, the data suggesting no clinically relevant PK changes likely came from specific cohort analyses within the larger clinical trial program [1]. Full study results are not yet published.

What is the elimination pathway of this compound, and why does it matter for renal dosing? this compound is primarily eliminated via metabolism, with the metabolite EB-10601 being the major product [1]. This is a crucial finding because a drug that is extensively metabolized, rather than renally excreted unchanged, is less likely to require a dose adjustment in patients with renal impairment.

What are the general principles for dose adjustment in renal failure? For drugs that do require adjustment, the process involves [2]:

  • Accurate GFR Estimation: Using equations like CKD-EPI to estimate glomerular filtration rate (GFR).
  • CKD Staging: Classifying the degree of renal impairment (Stages 1-5).
  • Dosing Adjustment: Reducing the dose, lengthening the dosing interval, or both, based on the drug's clearance and therapeutic index.

How to Proceed with Research

  • Consult Official Sources: For the most definitive and up-to-date information, monitor the official clinical trial registries, such as the one maintained by the developer, Otsuka [3].
  • Monitor New Publications: The phase 3 pediatric trial results [4] and future long-term safety studies may contain more detailed analyses of special populations. Keep abreast of new publications.
  • Adhere to General Guidelines: In the absence of drug-specific guidelines, follow general FDA and EMA regulations for pharmacokinetic studies in patients with impaired renal function [2].

References

centanafadine drug interaction potential cytochrome P450

Author: Smolecule Technical Support Team. Date: February 2026

Centanafadine Metabolism & Drug Interaction Profile

The table below summarizes the core quantitative data on this compound's metabolic pathway and interaction potential.

Aspect Key Findings Clinical/Experimental Context
Primary Metabolic Pathway Metabolized by monoamine oxidase A (MAO-A) [1]. Not a substrate for major CYP enzymes; low inherent potential for CYP-mediated interactions [1].
Enzyme Inhibition/Induction No functional activity at receptors, transporters, or ion channels at clinically relevant concentrations [1]. In vitro studies show no significant inhibition or induction of CYP enzymes [1].
Effect on Cardiac Repolarization (QTc) No clinically meaningful effect [1]. C-QTc analysis in a thorough QT study revealed a non-significant slope: -0.001 ms/(ng/mL). Predicted ΔΔQTcF at supratherapeutic dose (800 mg): -2.72 ms [1].
Impact of Organ Impairment No clinically relevant PK changes in moderate hepatic or severe renal impairment [1]. Suggests dosage adjustment may not be required in these populations.

Experimental Protocols for Key Assays

Concentration-QTc (C-QTc) Analysis

This is the standard method to evaluate a drug's potential to delay cardiac repolarization.

  • 1. Study Design: A double-blind, randomized, placebo- and active-controlled (e.g., moxifloxacin 400 mg), crossover trial in healthy adults [1].
  • 2. Dosing: A supratherapeutic dose of this compound (e.g., 800 mg total daily dose) is administered to maximize exposure and test for ECG effects [1].
  • 3. ECG Assessment: Continuous digital 12-lead ECG monitoring is performed. Multiple ECG traces are extracted at predefined time points (e.g., -0.75, -0.5, -0.25 hours pre-dose and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, and 16 hours post-dose) over 24 hours [1].
  • 4. PK Sampling: Blood samples are collected concurrently to measure plasma concentrations of this compound and its major metabolite [1].
  • 5. Statistical Analysis: The primary endpoint is the placebo-corrected change from baseline in QTc (ΔΔQTc). A linear mixed-effects model is used to evaluate the relationship between drug concentration and ΔΔQTcF (the C-QTc relationship). Assay sensitivity is confirmed by a significant C-QTc relationship for the positive control (moxifloxacin) [1].
In Vitro CYP Inhibition/Phenotyping

These studies are conducted preclinically to guide clinical development.

  • 1. Enzyme Inhibition: this compound is incubated with human liver microsomes or recombinant CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) and known probe substrates. The rate of metabolite formation from the probe substrate in the presence of this compound is compared to the control rate to determine if this compound acts as an inhibitor [2].
  • 2. Enzyme Phenotyping (Reaction Phenotyping): To identify the enzyme(s) responsible for this compound's metabolism, it is incubated with a panel of individual recombinant CYP enzymes or in human liver microsomes with chemical inhibitors or antibodies specific to each major CYP enzyme. The formation of the major metabolite (EB-10601) is tracked to identify the contributing enzymes [1].

The following diagram illustrates the primary metabolic pathway of this compound and the key experiments to assess its drug interaction potential.

G This compound This compound MAOA MAO-A (Primary Enzyme) This compound->MAOA Metabolism EB10601 EB-10601 (Major Metabolite) MAOA->EB10601 InVitroAssay In Vitro CYP Assays Result1 Finding: Not a CYP substrate No significant inhibition InVitroAssay->Result1 TQTTrial Thorough QT Trial Result2 Finding: No clinically meaningful QTc effect TQTTrial->Result2

Research Implications & Guidance

For scientists designing clinical trials or evaluating this compound:

  • Low Interaction Concern: The evidence indicates a low risk of pharmacokinetic drug-drug interactions via CYP pathways. Co-administration with CYP inhibitors or inducers is unlikely to significantly alter this compound exposure [1].
  • Serotonergic Activity Consideration: As a norepinephrine-dopamine-serotonin reuptake inhibitor (NDSRI), the primary drug interaction consideration is pharmacodynamic. Use with other serotonergic agents (e.g., SSRIs, SNRIs, TCAs, tramadol) requires monitoring for the potential emergence of serotonin syndrome [3] [1].
  • Clinical Safety Profile: The well-defined safety profile from long-term studies shows that adverse events like insomnia, nausea, diarrhea, and headache are typically mild to moderate. This supports its viability for chronic treatment where polypharmacy is common [4].

Frequently Asked Questions (FAQs)

Q: Does this compound require dosage adjustment when co-administered with strong CYP3A4 inhibitors like ketoconazole? A: Based on its non-CYP metabolism, dosage adjustment is likely unnecessary. However, always refer to the latest official prescribing information.

Q: Can this compound be safely used in patients with renal or hepatic impairment? A: Pharmacokinetic studies indicate that no clinically relevant changes were observed in individuals with moderate hepatic or severe renal impairment. This suggests that dosage adjustment may not be required in these populations, but clinical monitoring is advised [1].

Q: Is there an abuse potential associated with this compound? A: Clinical data suggests this compound has less abuse potential than classic stimulants. A human abuse liability study indicated it was initially aversive and considered unlikely to be abused by known stimulant users [3].

References

centanafadine discontinuation syndrome management protocol

Author: Smolecule Technical Support Team. Date: February 2026

Centanafadine Safety & Tolerability Profile

Aspect Findings from Clinical Trials
General Tolerability Overall rate of Treatment-Emergent Adverse Events (TEAEs) was low, with a small increase at higher doses [1].
Common Adverse Events (during treatment) Most common TEAEs included insomnia, nausea, diarrhea, and headache [2].
Serious Adverse Events & Abuse Potential Incidences of serious TEAEs and abuse potential-related AEs were low [1]. In a long-term study, no serious AEs were related to this compound per investigators [2].
Evidence on Discontinuation As of the latest publications, no specific withdrawal or discontinuation syndrome has been reported in the phase 3 or long-term extension trials [1] [2].

Recommended Monitoring Protocol for Discontinuation

Given the lack of specific data, a cautious and systematic monitoring approach is recommended. The following workflow outlines a standard procedure for monitoring participants after stopping this compound in a clinical setting.

Start Last Dose of this compound Phase1 Phase 1: Acute Monitoring (Days 1-7 Post-Dose) Start->Phase1 Phase2 Phase 2: Intermediate Monitoring (Weeks 1-4 Post-Dose) Phase1->Phase2 Phase3 Phase 3: Long-term Follow-up (Months 1-3 Post-Dose) Phase2->Phase3 Assess Assessment Methods Assess->Phase1 Daily Assess->Phase2 Weekly Assess->Phase3 Monthly Methods Structured Scales: • DESS Checklist • AISRS • CGI-S Spontaneous AE Reporting Assess->Methods

Frequently Asked Questions for a Research Setting

Q: What specific symptoms should we anticipate based on this compound's mechanism of action? A: this compound is a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) [2]. While not reported in trials, based on mechanisms shared with antidepressants, potential symptoms could include dizziness, nausea, and nervousness [3]. It is crucial to distinguish these from a relapse of underlying ADHD symptoms, which would present as a return of inattention and hyperactivity, not new physical symptoms [3].

Q: Are there any known risk factors for experiencing discontinuation symptoms? A: Although not confirmed for this compound, a key risk factor for withdrawal symptoms with psychotropic medications in general is the duration of use. Long-term use (e.g., over 24 months) is strongly associated with a higher likelihood of severe and prolonged symptoms upon cessation [4]. Document the total duration of patient exposure in your studies.

Q: What is the recommended course of action if discontinuation symptoms occur? A: No specific protocol exists, but a logical approach would be:

  • Assess Severity: Use a structured scale like the DESS to quantify symptoms [3].
  • Rule Out Relapse: Determine if symptoms are new (suggesting withdrawal) or a return of original ADHD symptoms.
  • Symptomatic Management: Provide supportive care for specific symptoms (e.g., rest for dizziness, hydration for nausea).
  • Consider Reinstatement: For severe symptoms, temporarily restarting the medication at a low dose and implementing a more gradual, supervised taper may be necessary [4].

Q: Where can I find the most updated information? A: For the latest and most detailed clinical data, including any emerging post-marketing information, it is best to consult the official prescribing information (if/when the drug is approved) or contact the sponsor (Otsuka Pharmaceutical) directly, as they hold the most comprehensive safety database [5].

References

centanafadine vs lisdexamfetamine matching-adjusted indirect comparison

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Safety and Efficacy Comparison

Outcome Measure Centanafadine vs. Lisdexamfetamine Key Findings
Safety (AE Risk Difference, percentage points) Upper respiratory tract infection -18.75* [1]
Insomnia -12.47* [1]
Dry mouth -12.33* [1]
Decreased appetite / Lack of appetite -20.25* to -23.42* [1] [2]
Efficacy (Score Difference) AISRS/ADHD-RS Mean Change +6.15 to +6.58 points* (Smaller reduction for this compound) [1] [2]

Note: A negative risk difference indicates a lower risk with this compound. A positive score difference in efficacy indicates a smaller reduction in symptom scores for this compound. AISRS: Adult ADHD Investigator Symptom Rating Scale; ADHD-RS: ADHD Rating Scale. [1] [3] [2]

MAIC Methodology Explained

MAIC is a statistical technique used to estimate comparative treatment effects when head-to-head randomized controlled trials are not available [4] [5]. It enhances the comparability of populations from different clinical trials by weighting individual patient data (IPD) from one trial to match the aggregate baseline characteristics of another trial [3] [4].

Typical Workflow of a MAIC Analysis The diagram below illustrates the general process, as applied in the this compound comparisons.

architecture start Start: No Head-to-Head Trials data_ipd Obtain IPD for Index Treatment (e.g., this compound trials) start->data_ipd data_agg Obtain Aggregate Data for Comparator (e.g., Lisdexamfetamine trial publications) start->data_agg step_match Identify Effect Modifiers & Prognostic Factors data_ipd->step_match data_agg->step_match step_weight Calculate Propensity Scores & Apply Weights to IPD step_match->step_weight step_compare Compare Adjusted Outcomes (Safety & Efficacy) step_weight->step_compare end Report Adjusted Estimates step_compare->end

The core of the methodology involves calculating propensity scores and using them to assign weights to each patient in the IPD cohort. These weights are calculated so that the weighted distribution of the selected baseline characteristics in the IPD cohort matches the distribution published for the aggregate comparator cohort [3] [4]. Once the populations are balanced, the outcomes of interest can be compared.

Application in the this compound MAIC

The cited MAIC studies followed the standardized protocol outlined above [1] [3] [2].

  • Data Sources: The analysis used IPD from a single-arm, open-label, long-term (52-week) this compound trial (NCT03605849). The aggregate data for lisdexamfetamine came from a separate long-term trial (NCT00337285) [1] [3].
  • Effect Modifiers & Matching Variables: Patient characteristics from the this compound trial were weighted to match those of the lisdexamfetamine trial across key variables. These typically included factors such as age, sex, baseline ADHD symptom severity, and ADHD subtype, ensuring the compared groups were clinically similar [3].
  • Outcome Assessment: After matching, the outcomes between the weighted this compound population and the lisdexamfetamine population were compared. Safety was assessed by the rate of treatment-emergent adverse events, and efficacy was measured by the mean change from baseline in the AISRS or ADHD-RS score [1] [2].

Interpretation and Limitations

MAIC provides valuable comparative evidence in the absence of head-to-head trials, but it is crucial to interpret its results with an understanding of its inherent limitations.

  • Informed Assumptions, Not Definitive Proof: MAIC generates adjusted observational comparisons. The validity of the results is heavily dependent on the choice of effect modifiers and the similarity of the trials in all other important aspects that were not adjusted for [4].
  • Data Limitations Drive Methodology: The technique is often employed in fast-moving fields like drug development, where single-arm trials are more common or where standard network meta-analysis is difficult due to differences in trial design [4].
  • Dependence on Reported Data: The quality of the MAIC is limited by the availability and accuracy of the data published for the comparator trial. If key effect modifiers or outcomes are not reported, they cannot be adjusted for, which could bias the results [4].

The available MAIC evidence positions this compound as a potentially useful treatment option for adults with ADHD, particularly where tolerability of stimulants is a concern. The decision between this compound and lisdexamfetamine would involve a trade-off between the favorable safety profile of this compound and the superior efficacy of lisdexamfetamine [1] [3].

References

centanafadine vs atomoxetine efficacy safety profile MAIC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Summary

Comparison Aspect Centanafadine vs. Atomoxetine
Overall Efficacy Non-different (no statistically significant difference) [1] [2] [3]
Change in AISRS/ADHD-RS Score (vs. Atomoxetine) Difference: -1.60 points (p=0.21) [1]
Overall Safety Profile Significantly better for several adverse events (AEs) [2] [3]
Key Adverse Event Risk Differences Risk Difference (Percentage Points)
Nausea -26.18 [1] / -18.64 [2] [3]
Dry Mouth -25.07 [1] / -17.44 [2] [3]
Fatigue -13.95 [1] / -9.21 [2] [3]
Erectile Dysfunction -6.76 [2] [3]
Lack of Appetite -6.71 [2] [3]
Urinary Hesitation -5.84 [2] [3]

Note: A negative risk difference indicates a lower incidence with this compound compared to atomoxetine. Different studies reported slightly varying risk differences for the same adverse event [1] [2] [3].

MAIC Experimental Protocol Overview

MAIC is a validated methodology used to compare treatments when head-to-head clinical trials are unavailable. It balances patient characteristics across studies to reduce confounding factors [2] [4].

Data Sources

  • This compound Data: Individual patient-level data (IPD) was pooled from two Phase 3, randomized, double-blind, placebo-controlled trials (NCT03605680 and NCT03605836) for short-term analysis, or from a single-arm, open-label long-term trial (NCT03605849) [2] [5] [4].
  • Atomoxetine Data: Published aggregate data from a Phase 4, placebo-controlled trial (NCT00190736) [2] [4].

Methodology and Workflow The core of the MAIC involves reweighting the this compound patient population to match the baseline characteristics of the atomoxetine trial population. The following diagram illustrates this process.

maig_workflow This compound This compound IPD (Individual Patient Data) MAIC MAIC Analysis This compound->MAIC Atomoxetine Atomoxetine Aggregate Data (Baseline Characteristics) Atomoxetine->MAIC PSW Propensity Score Weighting MAIC->PSW Outcomes Comparison of Safety & Efficacy Outcomes PSW->Outcomes

Key Steps:

  • Patient Matching: Using propensity score weighting, individual patients from the this compound trials were statistically weighted so that the distribution of their baseline characteristics (e.g., age, sex, baseline disease severity) matched the published profile of the atomoxetine trial population [1] [2] [4].
  • Outcome Comparison: After achieving balance in baseline characteristics, the outcomes of the two treatments were compared indirectly. The analysis was "anchored" by using the common placebo arms from each trial to further adjust for cross-trial differences [2].
  • Assessed Outcomes:
    • Efficacy: Mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score. In some comparisons, the ADHD Rating Scale (ADHD-RS) was used as a proxy [1] [2].
    • Safety: Rates of treatment-emergent adverse events (AEs) that were reported in both the this compound and atomoxetine trials [2].

Mechanisms of Action

The differing safety and efficacy profiles stem from distinct pharmacological mechanisms.

  • This compound: A novel serotonin-norepinephrine-dopamine triple reuptake inhibitor. It works by blocking the transporters for all three neurotransmitters, with its strongest affinity for the norepinephrine transporter [2] [6].
  • Atomoxetine: A selective norepinephrine reuptake inhibitor (SNRI). It primarily blocks the norepinephrine transporter and, in the prefrontal cortex, indirectly increases dopamine levels via this mechanism. It has minimal direct affinity for serotonin or dopamine transporters elsewhere in the brain [7].

The diagram below contrasts these mechanisms.

pharmacology Presynaptic Presynaptic Neuron NET_c Norepinephrine Transporter (NET) Presynaptic->NET_c DAT_c Dopamine Transporter (DAT) Presynaptic->DAT_c SERT_c Serotonin Transporter (SERT) Presynaptic->SERT_c This compound This compound (Triple Reuptake Inhibitor) This compound->NET_c Inhibits This compound->DAT_c Inhibits This compound->SERT_c Inhibits Atomoxetine Atomoxetine (Selective NRI) Atomoxetine->NET_c Inhibits

Interpretation and Managed Care Implications

  • Efficacy Interpretation: The non-significant difference in AISRS score change indicates that this compound and atomoxetine have comparable effectiveness in reducing core ADHD symptoms in adults over both short-term (6-week) and long-term (up to 52-week) periods [1] [2]. This compound's efficacy was found to be lower than the stimulant lisdexamfetamine but non-different from methylphenidate and atomoxetine [1] [6].
  • Safety Interpretation: The significantly lower risk of common adverse events like nausea, dry mouth, and fatigue suggests that this compound may offer a valuable alternative for patients who cannot tolerate the side effects of atomoxetine [2] [3].
  • Implications for Practice: This comparative evidence is crucial for informed treatment decisions. Given the association of adverse events with treatment discontinuation and added costs, this compound could be an option to effectively manage ADHD symptoms while potentially minimizing AE-related burdens and costs [2].

References

centanafadine vs viloxazine ER adverse event risk differences

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event & Efficacy Comparison

Adverse Event Risk Difference with Centanafadine vs. Viloxazine ER (Percentage Points) Statistical Significance (p < 0.05)
Fatigue -11.07 [1] Yes
Insomnia -10.67 [1] Yes
Nausea -7.57 [1] Yes
Constipation -4.63 [1] Yes
Efficacy (AISRS/ADHD-RS Score Change) No statistically significant difference [1] No

The table shows that this compound is associated with a significantly lower risk for several common adverse events compared to viloxazine ER. The efficacy, measured by the reduction in ADHD symptom scores, was found to be comparable between the two treatments [1].

Experimental Methodology

The comparative data comes from a Matching-Adjusted Indirect Comparison (MAIC), a validated statistical method used when head-to-head clinical trials are not available [1].

  • Data Sources: The analysis used:
    • Individual Patient Data (IPD) from two Phase 3 trials of this compound (NCT03605680 and NCT03605836) [1].
    • Published Aggregate Data from a Phase 3 trial of viloxazine ER (NCT04016779) [1].
  • Method: Patient-level data from the this compound trials were statistically weighted using propensity scores to match the baseline characteristics of patients in the viloxazine ER trial. This process balances the trial populations to allow for a fair comparison [1].
  • Outcomes Measured:
    • Safety: Rates of treatment-emergent adverse events.
    • Efficacy: Mean change from baseline to week 6 on the Adult ADHD Investigator Symptom Rating Scale (AISRS), which assesses core ADHD symptoms [1].
  • Limitations: As an indirect comparison, the findings are considered less reliable than evidence from a direct head-to-head randomized controlled trial. The safety assessment was also limited to the adverse events reported in both sets of trials [1].

Pharmacological Profiles

The different safety profiles can be partly understood by their distinct mechanisms of action, as shown in the diagram below.

G Medication Medication This compound This compound Medication->this compound Viloxazine ER Viloxazine ER Medication->Viloxazine ER Triple Reuptake Inhibitor (NDSRI) Triple Reuptake Inhibitor (NDSRI) This compound->Triple Reuptake Inhibitor (NDSRI) Selective Norepinephrine Reuptake Inhibitor (SNRI) Selective Norepinephrine Reuptake Inhibitor (SNRI) Viloxazine ER->Selective Norepinephrine Reuptake Inhibitor (SNRI) Norepinephrine Norepinephrine Triple Reuptake Inhibitor (NDSRI)->Norepinephrine Dopamine Dopamine Triple Reuptake Inhibitor (NDSRI)->Dopamine Serotonin Serotonin Triple Reuptake Inhibitor (NDSRI)->Serotonin Selective Norepinephrine Reuptake Inhibitor (SNRI)->Norepinephrine

This diagram illustrates the core difference:

  • This compound is a norepinephrine, dopamine, and serotonin triple reuptake inhibitor (NDSRI) [2]. Its serotonergic activity is thought to influence a broader range of symptoms but may also contribute to its specific side effect profile.
  • Viloxazine ER is classified as a selective norepinephrine reuptake inhibitor (SNRI), primarily targeting the norepinephrine system [3].

Conclusion and Research Context

For researchers and clinicians, the key takeaways are:

  • Safety-Tolerability Trade-off: this compound offers a potential advantage for patients particularly concerned about side effects like fatigue, insomnia, and nausea [1].
  • Efficacy Equivalence: Both drugs are effective non-stimulant options for managing core ADHD symptoms in adults, with no significant difference in efficacy found in the indirect comparison [1].
  • Long-Term and Real-World Data: More long-term and direct comparative studies are needed to fully understand the clinical profile of these treatments. One 52-week open-label study suggested this compound was safe and effective for long-term use, with insomnia (8.0%) and nausea (7.7%) among the most common adverse events [4]. A separate long-term study of viloxazine ER reported insomnia (13.8%) and nausea (13.8%) as the most common adverse events [5].

References

centanafadine long-term safety efficacy 52-week outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Safety & Efficacy: 52-Week Adult Study

The following data is sourced from a phase 3, open-label, multicenter trial (NCT03605849) that evaluated the long-term profile of centanafadine SR in adults with ADHD [1] [2].

Aspect Details & Outcomes
Study Design 52-week open-label, 10-day safety follow-up; 662 enrolled adults (653 treated), mean age 36.7 years [1].
Dosage This compound SR 400 mg total daily dose, administered twice daily [1].

| Primary Safety Results | • 61.4% reported ≥1 treatment-emergent adverse event (TEAE), mostly mild/moderate. • Most common TEAEs: Insomnia (8.0%), Nausea (7.7%), Diarrhea (7.0%), Headache (7.0%). • 12.3% discontinued due to TEAEs. • 1.8% experienced serious AEs; none deemed drug-related [1] [2]. | | Exploratory Efficacy Results | • AISRS total scores: Improved up to 57% from baseline. • CGI-S score: Improved by 1.5 points from baseline [1]. | | Conclusion | Demonstrates safety and effectiveness for long-term treatment of adult ADHD [1]. |

Comparative Efficacy & Safety vs. Other Therapies

A matching-adjusted indirect comparison (MAIC) analysis provides insights into how this compound stacks up against established ADHD medications over 52 weeks, using data from the trial above and other long-term studies [3].

Comparator Efficacy Outcome (AISRS/ADHD-RS Score) Key Safety Findings (Risk Difference vs. This compound)
Lisdexamfetamine Significantly lower reduction for this compound (6.15-point difference; p<0.05) [3]. Significantly lower risk with this compound for upper respiratory tract infection (-18.75 pp), insomnia (-12.47 pp), and dry mouth (-12.33 pp) [3].
Methylphenidate No statistically significant difference (1.75-point difference; p=0.13) [3]. Significantly lower risk with this compound for decreased appetite (-20.25 pp), headache (-18.53 pp), and insomnia (-12.65 pp) [3].
Atomoxetine No statistically significant difference (1.60-point difference; p=0.21) [3]. Significantly lower risk with this compound for nausea (-26.18 pp), dry mouth (-25.07 pp), and fatigue (-13.95 pp) [3].

Detailed Experimental Protocols

For your evaluation of the evidence, here are the methodologies for the key studies cited.

Protocol for 52-Week Open-Label Safety Study (NCT03605849)
  • Objective: To assess the long-term safety and tolerability of this compound SR in adults with ADHD [1].
  • Design: Phase 3, open-label, single-arm, multicenter trial conducted from 2019 to 2021 [1] [4].
  • Participants: Adults aged 18-55 who either completed a previous phase 3 trial ("rollover") or were enrolled anew ("de novo"). Key exclusion criteria included uncontrolled comorbid psychiatric disorders or prior lack of benefit from two different ADHD therapy classes [1] [4].
  • Intervention: All participants received this compound SR. The dose was 200 mg TDD for the first week, up-titrated to a target 400 mg TDD (twice-daily dosing) from day 8 through week 52 [1].
  • Assessments:
    • Safety: TEAEs, clinical laboratories, vital signs, electrocardiograms, and the Columbia-Suicide Severity Rating Scale [1].
    • Efficacy (Exploratory): Adult Investigator Symptom Rating Scale (AISRS) and Clinical Global Impression of Severity (CGI-S) [1].
Protocol for Matching-Adjusted Indirect Comparison (MAIC)
  • Objective: To compare the long-term safety and efficacy of this compound versus lisdexamfetamine, methylphenidate, and atomoxetine in the absence of head-to-head trials [3].
  • Data Sources:
    • This compound IPD: Individual patient data from the 52-week open-label trial (NCT03605849) [3].
    • Comparator Aggregate Data: Published data from long-term trials for lisdexamfetamine (NCT00337285), methylphenidate (NCT00326300), and atomoxetine (NCT00190736) [3].
  • Method:
    • Matching: Patient-level data from the this compound trial were weighted using propensity scores to match the average baseline patient characteristics (e.g., age, sex, disease severity) reported in each of the comparator trials [3].
    • Analysis: After matching, outcomes (AE rates and change in AISRS/ADHD-RS scores) were compared between the balanced populations. This "anchored" approach helps adjust for cross-trial differences [5] [3].

Mechanism of Action & Trial Workflow

This compound's mechanism and the structure of the key long-term trial can be visualized as follows.

MoA This compound Mechanism of Action (NDSRI) NET Norepinephrine Transporter (NET) MoA->NET Strongest affinity DAT Dopamine Transporter (DAT) MoA->DAT Intermediate affinity SERT Serotonin Transporter (SERT) MoA->SERT Weaker affinity Effect Outcome: Increased levels of NE, DA, and 5-HT in the synaptic cleft NET->Effect Inhibition DAT->Effect Inhibition SERT->Effect Inhibition

This compound's Triple Reuptake Inhibition

cluster_1 52-Week Open-Label Treatment Start Patient Enrollment (n=662) Dose1 Week 1: CTN SR 200 mg/day Start->Dose1 Dose2 Week 2-52: CTN SR 400 mg/day (Target Dose) Dose1->Dose2 Assessments Safety & Efficacy Assessments (TEAEs, AISRS, CGI-S) Dose2->Assessments FollowUp 10-Day Safety Follow-up Assessments->FollowUp Analysis Data Analysis (Mixed-effect model for safety, Summary statistics for efficacy) FollowUp->Analysis

52-Week Open-Label Safety Trial Workflow

Key Insights for Drug Development Professionals

  • Promising Safety Profile: The long-term data indicates that this compound is not associated with serious drug-related adverse events or abuse potential, a significant consideration for a non-scheduled ADHD medication [1] [6].
  • Efficacy Positioning: Its efficacy appears robust and sustained over one year, positioned between stimulants (like lisdexamfetamine) and other non-stimulants (like atomoxetine and methylphenidate), with which it shows no statistical difference [3] [7].
  • Unique Mechanism: As a potential first-in-class NDSRI, this compound's serotonergic activity presents a novel mechanism. This may offer benefits for ADHD patients with comorbid emotional dysregulation, though clinical data in this specific area is still emerging [7].

References

centanafadine effect size AISRS score change vs placebo

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data: AISRS Score change vs. Placebo

The following table consolidates the primary efficacy results from two pivotal Phase 3 trials [1] [2] and a separate analysis involving children and adolescents [3].

Population & Study Type Treatment Group Mean Change in AISRS/ADHD-RS-5 from Baseline Difference vs. Placebo (LS Mean) Effect Size vs. Placebo Statistical Significance (P-value)
Adults (6-week trials) [1] [2] Centanafadine 400 mg/day -12.5 [3] -2.74 to -4.47 [1] [2] -0.24 to -0.40 [1] [2] P < 0.05 to P = 0.001 [1] [2]
This compound 200 mg/day -12.1 [3] -3.16 to -4.01 [1] [2] -0.28 to -0.37 [1] [2] P = 0.019 to P = 0.002 [1] [2]
Placebo -8.1 [3] -- -- --
Adolescents (6-week trial) [3] This compound High-dose -18.5 (on ADHD-RS-5) Information Missing Information Missing Statistically significant vs. placebo [3]
Placebo -14.2 (on ADHD-RS-5) -- -- --
Children (6-week trial) [3] This compound High-dose -16.3 (on ADHD-RS-5) Information Missing Information Missing Statistically significant vs. placebo [3]
Placebo -10.8 (on ADHD-RS-5) -- -- --

Comparative Efficacy & Safety vs. Other ADHD Medications

Indirect comparisons have been used to position this compound among existing ADHD treatments. The table below outlines findings from Matching-Adjusted Indirect Comparisons (MAIC) [4] [5].

Comparison Efficacy (AISRS/ADHD-RS Score Change) Key Safety Findings (Risk Difference in Percentage Points)
vs. Methylphenidate [4] [5] No statistically significant difference [4] [5] Significantly lower risk of insomnia (-9.46 pp) and initial insomnia (-4.68 pp) [4]. Also lower risk of decreased appetite and headache [5].
vs. Lisdexamfetamine [5] Significantly smaller reduction with this compound (6.15-point difference; p<0.05) [5] Significantly lower risk of upper respiratory tract infection, insomnia, and dry mouth [5].
vs. Atomoxetine [5] No statistically significant difference [5] Significantly lower risk of nausea, dry mouth, and fatigue [5].

Detailed Experimental Protocols

For researchers, the key methodological details of the cited adult trials are as follows [1] [2]:

  • Study Design: Two Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter trials (NCT03605680 and NCT03605836).
  • Participants: Adults aged 18-55 years with a DSM-5 diagnosis of ADHD and moderate to severe symptoms (mean baseline AISRS total score ~38.7).
  • Intervention: this compound SR at total daily doses (TDD) of 200 mg or 400 mg, administered twice daily for 6 weeks. The 400 mg/day group started at 200 mg TDD for the first week before uptitration.
  • Control: Matching placebo administered twice daily.
  • Primary Endpoint: Change from baseline to Day 42 in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.
  • Key Secondary Endpoint: Change from baseline to Day 42 in the Clinical Global Impression–Severity of Illness Scale (CGI-S).

The workflow of these core trials and their connection to the long-term safety study can be visualized as follows:

G Start Screening & Washout (Up to 28 days) PlaceboRunIn Single-blind Placebo Run-in (1 week) Start->PlaceboRunIn Randomize Randomization 1:1:1 PlaceboRunIn->Randomize Group1 Group 1: This compound 200 mg/day Randomize->Group1 Group2 Group 2: This compound 400 mg/day (200 mg first week) Randomize->Group2 Group3 Group 3: Placebo Randomize->Group3 Treatment Double-blind Treatment (6 weeks) Group1->Treatment Group2->Treatment Group3->Treatment Endpoint Primary Endpoint: AISRS Change at Day 42 Treatment->Endpoint FollowUp Safety Follow-up (10 days) Endpoint->FollowUp LongTerm Open-label Extension Study (NCT03605849, 52 weeks) FollowUp->LongTerm For completers

Key Insights for Researchers

  • Mechanism of Action: this compound is a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI). This triple reuptake inhibition distinguishes it from most other approved ADHD therapies [6] [7] [2].
  • Long-term Safety Profile: A 52-week open-label safety study (NCT03605849) demonstrated sustained safety and tolerability. The most common TEAEs were insomnia (8.0%), nausea (7.7%), diarrhea, and headache (7.0% each). The study also suggested continued efficacy, with AISRS total scores improving by up to 57% from baseline [6] [8].
  • Abuse Potential: As a non-stimulant, this compound is associated with low abuse potential, which is a significant consideration in ADHD treatment selection [3] [2].

References

Comparative Efficacy & Safety of Centanafadine in Adults with ADHD

Author: Smolecule Technical Support Team. Date: February 2026

Comparison Efficacy (Mean Change in AISRS/ADHD-RS Score) Key Safety Findings (Risk Difference in Percentage Points)
vs. Lisdexamfetamine Smaller reduction than lisdexamfetamine (6.15-point difference; p<0.05) [1] Significantly lower risk of: Lack of appetite (-23.42), Dry mouth (-19.27), Insomnia (-15.35) [2]
vs. Methylphenidate No statistically significant difference (1.75-point difference; p=0.13) [1] Significantly lower risk of: Decreased appetite (-20.25), Headache (-18.53), Insomnia (-12.65) [1]
vs. Atomoxetine No statistically significant difference (1.60-point difference; p=0.21) [1] Significantly lower risk of: Nausea (-26.18), Dry mouth (-25.07), Fatigue (-13.95) [1]
vs. Viloxazine ER No statistically significant difference in the change in AISRS score [2] Significantly lower risk of: Fatigue (-11.07), Insomnia (-10.67), Nausea (-7.57) [2]

> Note on Scales: AISRS (Adult ADHD Investigator Symptom Rating Scale) and ADHD-RS (ADHD Rating Scale) are standard tools for assessing symptom severity in clinical trials. A higher score indicates more severe symptoms, so a larger negative change from baseline signifies greater improvement [1] [2].

Experimental Protocols & Methodological Context

The comparative data in the table above comes primarily from Matching-Adjusted Indirect Comparisons (MAICs), a validated statistical methodology used when head-to-head clinical trials are not available [1] [2].

Start Start: No head-to-head trials IPD Obtain Individual Patient Data (IPD) from Centanafadine trials Start->IPD Agg Obtain Aggregate Data from Comparator trials (e.g., Lisdexamfetamine, Atomoxetine) Start->Agg Match Statistical Matching (Propensity Score Weighting) Adjust for cross-trial differences in patient characteristics IPD->Match Agg->Match Compare Anchored Indirect Comparison Compare outcomes across balanced populations Match->Compare Result Outcome: Relative Efficacy and Safety Estimates Compare->Result

Key Elements of the MAIC Workflow:

  • Data Sources: The analysis used patient-level data from this compound trials and published aggregate data from trials of lisdexamfetamine, methylphenidate, and atomoxetine [1] [2].
  • Population Matching: Propensity score weighting was applied to the this compound patient data to match the baseline characteristics (e.g., age, disease severity) of the populations in the comparator trials. This creates a balanced basis for comparison [1] [2].
  • Anchored Comparison: The comparisons were "anchored" by using the placebo arms from all trials as a common reference point, which helps to reduce heterogeneity and confounding factors between the different studies [2].

Defining "Clinically Meaningful Improvement"

A systematic review highlights a critical challenge in interpreting ADHD trial results: there is no universal definition for "treatment response" [3]. The field uses various thresholds, most commonly a reduction in the ADHD-RS total score, but the specific cutoff varies:

  • The most frequently used threshold is a ≥30% reduction in scores [3].
  • Other trials use definitions of ≥25%, ≥40%, or ≥50% reduction [3].
  • Some studies anchor the response to a clinician's assessment of being "much improved" [4].

While the exact percentage reduction for this compound is not specified in the results, one long-term open-label study noted that AISRS total scores improved up to 57% from baseline over 52 weeks, which would meet even the most stringent common thresholds for response [5].

Interpretation for Research & Development

For your work in developing comparison guides, the key takeaways are:

  • Favorable Safety Profile: Across studies, this compound consistently demonstrates a significantly lower incidence of common side effects (like decreased appetite, nausea, dry mouth, and insomnia) compared to stimulants and other non-stimulants [1] [2].
  • Efficacy Positioning: Its efficacy is lower than the stimulant lisdexamfetamine but is generally comparable to methylphenidate and the non-stimulants atomoxetine and viloxazine ER [1] [2].
  • Novel Mechanism: As a norepinephrine, dopamine, and serotonin triple reuptake inhibitor, this compound represents a distinct pharmacological approach to treating ADHD [6].

References

centanafadine cost-effectiveness analysis vs standard ADHD treatments

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Comparison: Centanafadine vs. Standard Treatments

The tables below summarize the key findings from Matching-Adjusted Indirect Comparisons (MAICs), a validated statistical method used to compare treatments when head-to-head trial data is unavailable [1] [2].

Table 1: Long-Term Efficacy Comparison (up to 52 weeks) [1] This table shows the change in symptom severity, measured by the AISRS or ADHD-RS score (a lower score indicates improvement).

Treatment Compared Difference in Score Reduction vs. This compound (points) Statistical Significance
Lisdexamfetamine +6.15 (greater reduction) p < 0.05 (Significant)
Methylphenidate +1.75 (greater reduction) p = 0.13 (Not significant)
Atomoxetine +1.60 (greater reduction) p = 0.21 (Not significant)

Table 2: Long-Term Safety - Risk Differences for Common Adverse Events (AEs) [1] A negative risk difference means the AE was significantly less frequent with this compound.

Adverse Event This compound vs. Lisdexamfetamine This compound vs. Methylphenidate This compound vs. Atomoxetine
Decreased Appetite -20.25 pp -20.25 pp -
Nausea - - -26.18 pp
Dry Mouth -12.33 pp - -25.07 pp
Insomnia -12.47 pp -12.65 pp -
Headache - -18.53 pp -
Fatigue - - -13.95 pp

> Interpretation Guide: "pp" stands for percentage points. For example, a risk difference of -20.25 pp for "decreased appetite" versus methylphenidate means that this side effect occurred in 20.25% fewer patients taking this compound compared to those taking methylphenidate [1].

Table 3: Short-Term Safety & Efficacy (4 weeks) vs. Methylphenidate [2]

Outcome Result with this compound Statistical Significance
Efficacy (AISRS/ADHD-RS-5) No significant difference Not significant
Risk of Insomnia 9.46 pp lower Significant
Risk of Initial Insomnia 4.68 pp lower Significant

Experimental Protocol for Indirect Comparisons

The comparative data presented above is generated through the Matching-Adjusted Indirect Comparison (MAIC) methodology. The following diagram illustrates the workflow for one of these analyses, based on the long-term safety and efficacy study [1] [3].

cluster_1 Data Inputs cluster_2 MAIC Methodology A This compound Trial (Individual Patient Data, IPD) C Propensity Score Weighting (Match baseline characteristics) A->C B Comparator Trials (Aggregate Data) B->C D Population Balancing (No significant differences in baseline characteristics) C->D E Outcome Comparison (Compare safety & efficacy in matched populations) D->E F Comparative Estimates (Safety & Efficacy) E->F

The MAIC process involves several key steps to ensure a fair comparison [1]:

  • Data Source & Trial Selection: Individual patient data (IPD) from a 52-week, open-label, single-arm trial of this compound (NCT03605849) was provided by the sponsor. Published aggregate data were identified for key comparator trials (lisdexamfetamine NCT00337285, methylphenidate NCT00326300, atomoxetine NCT00190736) [1] [3].
  • Propensity Score Weighting: The IPD from the this compound trial was statistically re-weighted to match the average baseline patient characteristics (e.g., age, sex, baseline symptom score) reported in the aggregate comparator trials. This creates a "virtual" this compound cohort that is similar to the patients in the other trials [1] [2].
  • Outcome Assessment: After matching the populations, the long-term safety (rates of treatment-emergent adverse events) and efficacy (mean change from baseline in AISRS or ADHD-RS score) outcomes were compared between this compound and each comparator [1].

Economic Considerations for a Future Cost-Effectiveness Analysis

While a full cost-effectiveness analysis for this compound cannot be performed, recent evidence highlights a crucial component: the significant economic burden of adverse events associated with ADHD treatments.

A 2025 retrospective claims-based study found that adverse events in pediatric ADHD patients lead to substantial healthcare costs [4]. For example:

  • Asthenia (weakness) was associated with an excess cost of $1,178 per patient per month (PPPM).
  • Somnolence (sleepiness) cost an extra $821 PPPM.
  • Insomnia cost an extra $404 PPPM.
  • Decreased weight cost an extra $219 PPPM.

Given that this compound demonstrated a statistically significant lower incidence of many such AEs compared to common treatments, it has the potential to reduce these AE-related costs, which would be a critical factor in its future cost-effectiveness profile [1] [4].

Summary and Outlook

  • Efficacy: this compound's efficacy is lower than the stimulant lisdexamfetamine but is not significantly different from methylphenidate or the non-stimulant atomoxetine over the long term [1].
  • Safety/Tolerability: this compound consistently demonstrates a more favorable safety and tolerability profile, with a significantly lower risk of many common stimulant and non-stimulant side effects [1] [2].
  • Economic Potential: The reduced AE burden positions this compound as a promising candidate for cost-effectiveness, pending future studies that incorporate drug pricing and other real-world outcome data.

References

centanafadine real-world evidence studies effectiveness clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Mechanism of Action

Centanafadine is a novel norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI), making it a first-in-class investigational treatment for ADHD [1]. Its strongest affinity is for the norepinephrine transporter, followed by dopamine and serotonin [2].

The diagram below illustrates its proposed mechanism of action.

G CTN This compound (CTN) SYNAPSE Synaptic Cleft CTN->SYNAPSE Binds to NET NE Transporter (Inhibited) SYNAPSE->NET Inhibits DAT DA Transporter (Inhibited) SYNAPSE->DAT Inhibits SERT 5-HT Transporter (Inhibited) SYNAPSE->SERT Inhibits NE Norepinephrine (NE) DA Dopamine (DA) 5-HT Serotonin (5-HT) NET->NE ↑ Synaptic NE DAT->DA ↑ Synaptic DA SERT->5-HT ↑ Synaptic 5-HT

Comparative Long-Term Efficacy and Safety (up to 52 Weeks)

The following tables summarize the results of an indirect comparison that matched patient characteristics from a 52-week this compound trial with published data from trials of other common ADHD medications [3].

Efficacy Comparison: Change in ADHD Symptom Scores The efficacy was measured by the mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) or ADHD Rating Scale (ADHD-RS) score.

Medication Performance vs. This compound Statistical Significance
Lisdexamfetamine 6.15-point greater score reduction p < 0.05 (Significantly more effective)
Methylphenidate 1.75-point greater score reduction p = 0.13 (No significant difference)
Atomoxetine 1.60-point greater score reduction p = 0.21 (No significant difference)

Safety Comparison: Risk Differences in Common Adverse Events Positive values indicate a higher risk with the comparator drug. All listed differences were statistically significant (p < 0.05).

Comparator Drug Adverse Event Risk Difference (Percentage Points)

| Lisdexamfetamine | Insomnia Dry Mouth Upper Respiratory Tract Infection | +12.47 +12.33 +18.75 | | Methylphenidate | Decreased Appetite Headache Insomnia | +20.25 +18.53 +12.65 | | Atomoxetine | Nausea Dry Mouth Fatigue | +26.18 +25.07 +13.95 |

Key Clinical Trial Evidence for this compound

The comparative data is supported by robust clinical trial programs. Key findings are summarized below.

Short-Term Efficacy (6-Week Pivotal Trials)

  • In two Phase 3 randomized controlled trials, both 200 mg/day and 400 mg/day doses of this compound sustained-release (SR) demonstrated statistically significant superiority over placebo in reducing the AISRS total score at day 42 [4].
  • Effect sizes versus placebo were generally in the range of -0.24 to -0.40, which is lower than what is typically reported for stimulants but similar to other non-stimulants [4].

Long-Term Safety and Exploratory Efficacy (52-Week Open-Label Study)

  • A 52-week open-label study demonstrated that this compound SR 400 mg/day was safe and well-tolerated [1].
  • The most common treatment-emergent adverse events were insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%), which were mostly mild or moderate in severity [1].
  • Exploratory efficacy data showed that AISRS total scores improved by up to 57% from baseline, suggesting sustained symptom control [1].

Key Takeaways for Clinical Practice and Research

  • Novel Mechanism: As a triple reuptake inhibitor, this compound offers a unique pharmacological profile that may be particularly relevant for patients with comorbid emotional dysregulation, though this requires further study [2].
  • Favorable Safety Profile: The MAIC analysis suggests this compound has a significantly lower incidence of several common stimulant and non-stimulant side effects, such as decreased appetite, insomnia, and gastrointestinal issues, over the long term [3].
  • Efficacy Positioning: Its efficacy appears to be lower than that of lisdexamfetamine but is not significantly different from methylphenidate or atomoxetine in matched populations [3]. This positions it as a viable non-stimulant or alternative stimulant option.
  • Practical Consideration: this compound's sustained-release formulation is administered twice daily, with a relatively short titration to a therapeutic dose within one week [4] [1].

References

×

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

209.120449483 Da

Monoisotopic Mass

209.120449483 Da

Heavy Atom Count

16

UNII

D2A6T4UH9C

Other CAS

924012-43-1

Wikipedia

Centanafadine

Dates

Last modified: 08-15-2023

Explore Compound Types